(R)-2-hydroxy-3-methylbutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10021-64-4 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
InChI Key |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
SMILES |
CC(C)C(C#N)O |
Isomeric SMILES |
CC(C)[C@H](C#N)O |
Canonical SMILES |
CC(C)C(C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-2-hydroxy-3-methylbutanenitrile
For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of (R)-2-hydroxy-3-methylbutanenitrile, including its chemical identity, physical properties, and detailed synthesis protocols.
Chemical Identity and Synonyms
The compound with the stereospecific designation this compound is assigned the IUPAC name (2R)-2-hydroxy-3-methylbutanenitrile [1][2]. It is also commonly known by several synonyms, which are listed in the table below for comprehensive identification.
| Identifier Type | Identifier |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanenitrile |
| Synonym | Isobutanal cyanhydrin |
| Synonym | (R)-butan-2-one cyanohydrin |
| Synonym | Butanenitrile, 2-hydroxy-3-methyl-, (2R)- |
| CAS Number | 10021-64-4 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless Oil |
| pKa | 11.45 ± 0.29 (Predicted) |
| Storage Temperature | Refrigerator |
Enzymatic Synthesis Protocol
The stereoselective synthesis of the (R)-enantiomer of 2-hydroxy-3-methylbutanenitrile can be achieved with high enantiomeric excess using an enzymatic approach. The following protocol details the synthesis using a hydroxynitrile lyase (HNL).
Materials:
-
Isobutyraldehyde
-
Potassium cyanide (KCN)
-
Sodium citrate buffer
-
Dimethyl sulfoxide (DMSO)
-
(R)-Hydroxynitrile lyase (HNL) enzyme preparation
-
n-Hexane
-
Isopropanol
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:
-
1.0 M Isobutyraldehyde (dissolved in DMSO)
-
400 mM Sodium citrate buffer (pH 4.0)
-
1.0 M Potassium cyanide (KCN)
-
-
Enzyme Addition: To initiate the reaction, add 25 units of the (R)-Hydroxynitrile lyase (decomposition activity) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a temperature between 25–40°C with constant stirring. The ambient laboratory temperature is generally suitable for this synthesis on a lab scale.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals. Extract the aliquots with a 9:1 (v/v) mixture of n-hexane and isopropanol. Analyze the organic extract using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.
Caption: Enzymatic synthesis workflow for this compound.
Biological Relevance and Metabolic Pathway
This compound is a precursor in the prebiotic synthesis of the amino acid valine. It is also involved in the metabolic breakdown of certain natural compounds. For instance, it is a product of the enzymatic hydrolysis of the cyanogenic glycoside lotaustralin, a reaction catalyzed by the enzyme cytosolic beta-glucosidase.
Caption: Metabolic breakdown of Lotaustralin.
References
An In-depth Technical Guide to (R)-2-hydroxy-3-methylbutanenitrile: Chemical and Physical Properties
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-hydroxy-3-methylbutanenitrile, a key chiral intermediate in the synthesis of valuable organic compounds, including the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound, also known as (R)-isobutyraldehyde cyanohydrin, is a chiral molecule with the chemical formula C₅H₉NO.[1][2][3] Its structure consists of a four-carbon backbone with a hydroxyl group and a nitrile group attached to the same chiral center (C2), and a methyl group at the C3 position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanenitrile[4] |
| CAS Number | 10021-64-4[4] |
| Molecular Formula | C₅H₉NO[1][2][3] |
| Molecular Weight | 99.13 g/mol [1][4] |
| InChI Key | YRBPUNHOIVAUFA-YFKPBYRVSA-N |
| Canonical SMILES | CC(C)C(C#N)O[2] |
Physicochemical Properties
A thorough literature search did not yield experimentally determined values for the melting point, boiling point, and density of this compound. However, computed values and data for a structurally related compound, 2-hydroxy-2-methylbutanenitrile, are available and presented below for reference.
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | For 2-hydroxy-2-methylbutanenitrile: 197.3 °C at 760 mmHg[5] |
| Density | Data not available | For 2-hydroxy-2-methylbutanenitrile: 0.971 g/cm³[5] |
| Solubility | Soluble in water | Predicted water solubility of a related compound is 25.1 g/L.[6] |
| XLogP3 | 0.7[4] | Computed |
| Hydrogen Bond Donor Count | 1[4] | Computed |
| Hydrogen Bond Acceptor Count | 2[4] | Computed |
| Rotatable Bond Count | 1[4] | Computed |
Spectroscopic Data
While detailed spectral data is not extensively available in the public domain, general characteristics can be inferred from the structure. The infrared (IR) spectrum is expected to show characteristic absorptions for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy would provide specific proton and carbon chemical shifts confirming the molecular structure.
Synthesis and Reactivity
This compound is a key intermediate in the Strecker synthesis of L-valine.[7][8][9] This synthesis route provides a classic and versatile method for the preparation of α-amino acids from aldehydes.
Experimental Protocol: Strecker Synthesis of Valine
The following is a generalized experimental protocol for the synthesis of valine, where this compound is a key intermediate formed in situ.
Materials:
-
Isobutyraldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Formation of the α-aminonitrile:
-
A solution of ammonium chloride in water is prepared.
-
Isobutyraldehyde is added to the ammonium chloride solution and stirred.
-
A solution of sodium cyanide in water is then added dropwise to the mixture while maintaining a low temperature (e.g., using an ice bath).
-
The reaction mixture is stirred for several hours to allow for the formation of (R,S)-2-amino-3-methylbutanenitrile.
-
The product is extracted from the aqueous layer using diethyl ether.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis to the Amino Acid:
-
The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating with a strong acid, such as hydrochloric acid.
-
The nitrile group is hydrolyzed to a carboxylic acid, and the amino group is protonated, forming the ammonium salt of the amino acid.
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to the isoelectric point of valine, causing the amino acid to precipitate out of the solution.
-
The solid valine is collected by filtration, washed with cold water, and dried.
-
Note: This synthesis produces a racemic mixture of D- and L-valine, which would require a subsequent resolution step to isolate the desired L-enantiomer.
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of the branched-chain amino acids (BCAAs) L-valine and L-leucine.[10][11] These are essential amino acids, meaning they cannot be synthesized by humans and must be obtained from the diet.
The biosynthetic pathway in microorganisms and plants involves the conversion of pyruvate into α-ketoisovalerate, a key intermediate. This process is catalyzed by a series of enzymes. α-Ketoisovalerate can then be transaminated to form L-valine. Alternatively, it can enter a separate pathway to be converted into L-leucine.
Below is a diagram illustrating the Strecker synthesis of valine, which mimics the initial steps of the natural biosynthetic pathway.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. It is a cyanohydrin, and as such, can release hydrogen cyanide (HCN), a highly toxic gas, upon decomposition or contact with acids. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chiral building block in organic synthesis. Its chemical properties, particularly its role as a precursor in the Strecker synthesis, make it a valuable compound for the production of L-valine and other branched-chain amino acid derivatives. While experimental data on some of its physical properties are limited, its reactivity and biological relevance are well-established, underscoring its significance in both academic research and industrial applications. Further research to experimentally determine its key physical constants would be beneficial for its broader application.
References
- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]
- 3. 2-Hydroxy-3-methylbutanenitrile | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(R)-2-hydroxy-3-methylbutanenitrile: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of (R)-2-hydroxy-3-methylbutanenitrile, a key chiral intermediate in various synthetic and biological processes. This document outlines its molecular characteristics, provides a detailed experimental protocol for its enzymatic synthesis, and illustrates its role in biochemical pathways.
Molecular Formula and Weight
This compound is a cyanohydrin derivative with the molecular formula C5H9NO[1][2][3][4]. Its molecular weight has been determined based on the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight (amu) | Count | Total Weight (amu) |
| Carbon | C | 12.011 | 5 | 60.055 |
| Hydrogen | H | 1.008 | 9 | 9.072 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 1 | 15.999 |
| Total | 16 | 99.133 |
The calculated molecular weight of this compound is 99.133 g/mol .
Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in the synthesis of chiral pharmaceuticals and other fine chemicals. Enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a highly efficient and stereospecific route.
Enzymatic Synthesis of this compound
This protocol details the synthesis of this compound from isobutyraldehyde and potassium cyanide, catalyzed by the enzyme (R)-hydroxynitrile lyase from Eriobotrya japonica (EjHNL).
Materials:
-
Isobutyraldehyde (1.0 M in Dimethyl Sulfoxide - DMSO)
-
Potassium Cyanide (KCN) (1.0 M aqueous solution)
-
Sodium Citrate Buffer (400 mM, pH 4.0)
-
(R)-hydroxynitrile lyase from Eriobotrya japonica (EjHNL) (25 units of decomposition activity)
-
Reaction Vessel
-
Magnetic Stirrer
-
pH Meter
-
Temperature control system
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the 400 mM sodium citrate buffer (pH 4.0) and the 1.0 M solution of isobutyraldehyde in DMSO.
-
Enzyme Addition: Add 25 units of EjHNL to the reaction mixture.
-
Initiation of Reaction: Start the reaction by the dropwise addition of the 1.0 M potassium cyanide solution to the stirred mixture.
-
Reaction Conditions: Maintain the reaction temperature at 25°C.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of isobutyraldehyde and the formation of the cyanohydrin.
-
Work-up and Isolation: Once the reaction reaches the desired conversion, the enzyme can be removed by filtration or centrifugation. The product, this compound, can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by techniques such as column chromatography or distillation under reduced pressure to obtain highly pure this compound.
Role in Biochemical Pathways
This compound is a significant intermediate in the Strecker synthesis of amino acids, a plausible pathway for the prebiotic formation of these essential building blocks of life. Specifically, it is a precursor to the amino acid valine.
The diagram below illustrates the initial steps of the Strecker synthesis leading to the formation of a valine precursor from isobutyraldehyde.
Caption: Strecker Synthesis Pathway to Valine Precursor
This pathway highlights the nucleophilic addition of cyanide from hydrogen cyanide to the carbonyl carbon of isobutyraldehyde, forming this compound. Subsequent reaction with ammonia replaces the hydroxyl group with an amino group, yielding an α-amino nitrile, which can then be hydrolyzed to form the amino acid valine. This process is a fundamental route in astrobiology and prebiotic chemistry for the formation of amino acids.
References
- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]
- 3. This compound | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (R)-2-hydroxy-3-methylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-3-methylbutanenitrile, a chiral cyanohydrin, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and a polar nitrile (-CN) group, as well as a non-polar isopropyl group. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water and alcohols. The nitrile group, while polar, is a weaker hydrogen bond acceptor.
While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on the known properties of similar small-molecule cyanohydrins, such as acetone cyanohydrin. Acetone cyanohydrin is reported to be freely soluble in common organic solvents and very soluble in water, ethanol, and diethyl ether.[1]
Predicted Solubility Profile
Based on its molecular structure, the following trends in solubility for this compound can be anticipated:
-
High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF).
-
Moderate Solubility: Likely in solvents of intermediate polarity such as ethers (e.g., diethyl ether, THF) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Low Solubility: Anticipated in non-polar solvents (e.g., hexane, toluene).
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. The following table is presented as a template for researchers to populate with experimentally determined data.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) |
| Polar Protic | Water | 25 | Data Not Available | Data Not Available |
| Methanol | 25 | Data Not Available | Data Not Available | |
| Ethanol | 25 | Data Not Available | Data Not Available | |
| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |
| Acetonitrile | 25 | Data Not Available | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | |
| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | |
| Ethers | Diethyl Ether | 25 | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | |
| Chlorinated | Dichloromethane | 25 | Data Not Available | Data Not Available |
| Chloroform | 25 | Data Not Available | Data Not Available | |
| Non-Polar | n-Hexane | 25 | Data Not Available | Data Not Available |
| Toluene | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development. The following are generalized yet detailed protocols that can be adapted for this compound.
Isothermal Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected solvents of high purity
-
Analytical balance
-
Temperature-controlled shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Once equilibrium is reached, allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute and the solvent.
-
Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.
-
Calculate the solubility as the mass of the dissolved solute per mass of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for determining solubility in complex mixtures or when only small amounts of the compound are available.
Materials:
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the analyte
-
Mobile phase
-
Standard solutions of this compound of known concentrations
-
The same materials as in the shake-flask method for sample preparation
Procedure:
-
Prepare a saturated solution using the shake-flask method as described above (Steps 1-5).
-
Prepare a calibration curve by injecting standard solutions of this compound of known concentrations into the HPLC system and recording the peak areas.
-
Take a precise aliquot of the filtered saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the topic of solubility, a logical diagram can illustrate the factors influencing the solubility of this compound.
Caption: A diagram showing the interplay of factors that determine the solubility of the target compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers perform experimental determinations to obtain precise quantitative data. The protocols and logical frameworks presented herein offer a robust starting point for such investigations.
References
A Technical Guide to Hydroxynitrile Lyases for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynitrile lyases (HNLs) are a versatile class of enzymes that catalyze the asymmetric addition of a cyanide group to an aldehyde or ketone, producing a chiral cyanohydrin. This reaction is of significant interest in the pharmaceutical and fine chemical industries as the resulting cyanohydrins are valuable chiral building blocks for the synthesis of a wide range of bioactive molecules, including α-hydroxy acids, β-amino alcohols, and other complex intermediates.[1][2] The enantioselective nature of HNL-catalyzed reactions offers a green and efficient alternative to traditional chemical methods for the production of enantiomerically pure compounds.[1]
This technical guide provides an in-depth overview of hydroxynitrile lyases, their classification, reaction mechanisms, and their application in asymmetric synthesis. It also includes detailed experimental protocols for enzyme assays, immobilization, and a representative synthetic procedure, along with a summary of their substrate scope.
Classification of Hydroxynitrile Lyases
Hydroxynitrile lyases are a functionally diverse group of enzymes that have evolved from different protein superfamilies, leading to a classification based on their protein fold and cofactor requirements. The two main classes are:
-
(S)-selective HNLs: These enzymes typically belong to the α/β hydrolase superfamily and do not require a cofactor for their activity.[3][4][5] Prominent examples include HNLs from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL).[4]
-
(R)-selective HNLs: This class is more diverse. Some, like the HNL from Prunus amygdalus (PaHNL), are FAD-dependent enzymes.[4][6] Others, such as the HNL from Arabidopsis thaliana (AtHNL), belong to the α/β hydrolase superfamily but exhibit opposite enantioselectivity to their (S)-selective counterparts.[5] A novel class of (R)-selective HNLs has also been identified in millipedes.[7]
This diversity in origin and structure provides a broad toolbox of HNLs with varying substrate specificities and operational stabilities, allowing for the synthesis of a wide range of chiral cyanohydrins.
Reaction Mechanism
The catalytic mechanism of HNLs varies depending on their structural class.
For the (S)-selective HNLs belonging to the α/β hydrolase superfamily, the reaction proceeds through a general acid/base catalysis mechanism involving a catalytic triad (e.g., Ser-His-Asp).[3] In the synthetic direction, a histidine residue acts as a general base, abstracting a proton from HCN to generate a nucleophilic cyanide ion. This cyanide ion then attacks the carbonyl carbon of the aldehyde or ketone substrate, which is activated by hydrogen bonding to a serine residue. A lysine residue in the active site helps to stabilize the developing negative charge on the carbonyl oxygen.[3][8]
The mechanism for the FAD-dependent (R)-selective HNLs is less well understood but is thought to involve the FAD cofactor in substrate binding and orientation rather than in a redox role.
Asymmetric Synthesis Applications
Hydroxynitrile lyases are widely employed in the asymmetric synthesis of a variety of chiral cyanohydrins. These reactions are typically carried out in aqueous buffer systems or in biphasic systems with an organic solvent to dissolve the substrate and product, while the enzyme remains in the aqueous phase.[9] The use of biphasic systems allows for high substrate loading and easy product separation. To suppress the non-enzymatic, racemic background reaction, these reactions are often performed at a low pH.[9]
Substrate Scope
The substrate scope of HNLs is broad, encompassing a range of aromatic, aliphatic, and heterocyclic aldehydes and ketones. The enantioselectivity and conversion rates are dependent on both the specific HNL and the substrate structure. Below is a summary of the performance of selected HNLs with various substrates.
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Prunus amygdalus (PaHNL) | Benzaldehyde | (R) | >95 | >95 | [1] |
| Prunus amygdalus (PaHNL) | 4-Methoxybenzaldehyde | (R) | 95 | 95 | [6] |
| Prunus amygdalus (PaHNL) | 4-Methylbenzaldehyde | (R) | 85 | 79 | [6] |
| Manihot esculenta (MeHNL) | 3-Phenoxybenzaldehyde | (S) | >95 | 97 | [10][11] |
| Arabidopsis thaliana (AtHNL) | Benzaldehyde | (R) | >95 | >98 | [3][12] |
| Arabidopsis thaliana (AtHNL) | 4-Fluorobenzaldehyde | (R) | ~95 | ~98 | [3][12] |
| Arabidopsis thaliana (AtHNL) | 4-Methoxybenzaldehyde | (R) | ~95 | ~95 | [3][12] |
| Chamberlinius hualienensis (ChuaHNL) | Benzaldehyde | (R) | >99 | 99 | [10] |
Immobilization of Hydroxynitrile Lyases
For industrial applications, enzyme immobilization is crucial for improving stability, enabling reuse, and facilitating continuous processing. A common and effective support for HNL immobilization is Celite, a diatomaceous earth material.[13][14] Immobilization on Celite is typically achieved through simple adsorption. The immobilized enzyme can then be used in various reactor setups, including batch and continuous flow systems.[1][9] The use of immobilized HNLs in continuous flow microreactors has been shown to significantly enhance productivity and suppress the undesired background reaction.[3][12]
Experimental Protocols
Hydroxynitrile Lyase Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay for determining HNL activity based on the formation of a cyanohydrin from an aromatic aldehyde.
Materials:
-
HNL enzyme solution
-
Aldehyde substrate (e.g., benzaldehyde)
-
Potassium cyanide (KCN) or sodium cyanide (NaCN)
-
Citrate-phosphate buffer (e.g., 100 mM, pH 5.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the aldehyde substrate in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of KCN or NaCN in the assay buffer. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a quartz cuvette, combine the assay buffer, the aldehyde substrate stock solution, and the HNL enzyme solution.
-
Initiate the reaction by adding the cyanide stock solution to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength corresponding to the formation of the cyanohydrin (e.g., 250 nm for mandelonitrile).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of HNL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Immobilization of Hydroxynitrile Lyase on Celite
This protocol provides a general procedure for the immobilization of HNLs on Celite R-633.
Materials:
-
HNL enzyme solution
-
Celite R-633
-
Citrate/phosphate buffer (e.g., 50 mM, pH 5.4)
-
Desiccator
-
Vacuum source
-
Molecular sieves
Procedure:
-
Wash the Celite R-633 with the citrate/phosphate buffer on a Büchner funnel.[1]
-
Dry the washed Celite overnight in a desiccator under vacuum over molecular sieves.[1]
-
Prepare a solution of the HNL enzyme in the same citrate/phosphate buffer. The enzyme may be lyophilized and redissolved to achieve the desired concentration.[1]
-
Add the enzyme solution to the dried Celite.[1]
-
Dry the enzyme-Celite mixture in a desiccator under vacuum over molecular sieves until a free-flowing powder is obtained.[1]
-
The immobilized enzyme is now ready for use in synthesis.
Asymmetric Synthesis of (R)-Mandelonitrile using Immobilized HNL
This protocol describes a typical batch synthesis of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide using HNL immobilized on Celite.
Materials:
-
Immobilized HNL on Celite
-
Benzaldehyde
-
Hydrogen cyanide (HCN) solution in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Caution: HCN is extremely toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Buffer-saturated MTBE (e.g., saturated with 50 mM citrate/phosphate buffer, pH 5.4)
-
Internal standard for GC analysis (e.g., 1,3,5-triisopropylbenzene)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In a reaction vessel, combine buffer-saturated MTBE, benzaldehyde, and the internal standard.[1]
-
Add the immobilized HNL on Celite to the reaction mixture. To contain the immobilized enzyme and facilitate its recovery, it can be packed into a small teabag.[1]
-
Initiate the reaction by adding the HCN solution in MTBE.[1]
-
Stir the reaction mixture at a constant speed (e.g., 900 rpm) at room temperature.[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess.
-
Upon completion of the reaction, the immobilized enzyme can be recovered by filtration or by removing the teabag, washed, and reused for subsequent batches.[1]
Visualizations
Reaction Pathway for HNL-Catalyzed Cyanohydrin Synthesis
Caption: General reaction scheme for HNL-catalyzed asymmetric synthesis of chiral cyanohydrins.
Experimental Workflow for Asymmetric Synthesis
Caption: A generalized experimental workflow for HNL-catalyzed asymmetric synthesis.
Conclusion
Hydroxynitrile lyases are powerful biocatalysts for the asymmetric synthesis of chiral cyanohydrins, which are valuable precursors in the pharmaceutical and chemical industries. Their diverse origins, broad substrate scope, and high enantioselectivity make them attractive tools for green chemistry applications. The ability to immobilize these enzymes further enhances their industrial applicability by improving stability and enabling continuous processing. This guide provides a foundational understanding and practical protocols for researchers and scientists looking to leverage the synthetic potential of hydroxynitrile lyases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A colorimetric assay for alpha-hydroxynitrile lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. ipindexing.com [ipindexing.com]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. Purification, characterization, and cloning of alpha-hydroxynitrile lyase from cassava (Manihot esculenta Crantz) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enzymatic Synthesis of (R)-2-hydroxy-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its stereospecific synthesis is of significant interest, and enzymatic catalysis using hydroxynitrile lyases (HNLs) has emerged as a highly efficient and environmentally benign method. HNLs catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, yielding enantiomerically enriched cyanohydrins. This document provides detailed application notes and protocols for the synthesis of this compound using HNLs, focusing on practical experimental procedures and data presentation for research and development applications.
Key Applications in Drug Development
This compound serves as a versatile chiral intermediate for the synthesis of more complex molecules. The presence of both a hydroxyl and a nitrile group allows for a variety of chemical transformations, making it a valuable precursor for the introduction of chirality in drug candidates. While specific public-domain examples directly naming this compound as a key intermediate in currently marketed drugs are limited, chiral cyanohydrins, in general, are crucial in the synthesis of α-hydroxy acids, α-amino alcohols, and other key pharmaceutical intermediates. The development of efficient and scalable syntheses for such chiral building blocks is a critical aspect of modern drug discovery and development.
Data Presentation
The following tables summarize quantitative data for the enzymatic synthesis of this compound using different hydroxynitrile lyases.
Table 1: Synthesis of this compound using Prunus mume Hydroxynitrile Lyase (PmHNL) in a Biphasic System
| Parameter | Value | Reference |
| Enzyme Source | Prunus mume (Japanese apricot) | [1] |
| Substrate | Isobutyraldehyde | [1] |
| Cyanide Source | Acetone cyanohydrin (1.5 equiv.) | [1] |
| Solvent System | Biphasic: Diisopropyl ether and 50 mM citrate buffer (pH 4.5) | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | Not specified (monitored by TLC) | [1] |
| Yield | 94% | [1] |
| Enantiomeric Excess (e.e.) | >99% (R) | [1] |
Table 2: Standardized Protocol for the Synthesis of 2-hydroxy-3-methylbutanenitrile using Eriobotrya japonica Hydroxynitrile Lyase (EjHNL)
| Parameter | Value | Reference |
| Enzyme Source | Eriobotrya japonica (Loquat) seeds | [1] |
| Substrate | Isobutyraldehyde (1.0 M in DMSO) | [1] |
| Cyanide Source | Potassium cyanide (KCN) (1.0 M) | [1] |
| Solvent System | 400 mM Sodium citrate buffer (pH 4.0) with DMSO as co-solvent | [1] |
| Enzyme Concentration | 25 units (decomposition activity) | [1] |
| Temperature | 25–40°C | [1] |
| Yield | Not specified | [1] |
| Enantiomeric Excess (e.e.) | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Prunus mume HNL (PmHNL)
This protocol is adapted from the general procedure for the synthesis of aliphatic (R)-cyanohydrins using a crude extract of PmHNL in a biphasic system.
Materials:
-
Crude PmHNL extract (100 mg of protein)
-
Isobutyraldehyde
-
Acetone cyanohydrin
-
Diisopropyl ether
-
50 mM Citrate buffer (pH 4.5)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Reaction vessel with magnetic stirring
Procedure:
-
Enzyme Solution Preparation: Dissolve 100 mg of crude PmHNL protein in 10 mL of 50 mM citrate buffer (pH 4.5).
-
Reaction Setup: To a reaction vessel, add diisopropyl ether and the prepared enzyme solution to create a biphasic system. The ratio of organic to aqueous phase can be optimized, a common starting point is 4:1 (v/v).
-
Substrate Addition: Add isobutyraldehyde to the reaction mixture.
-
Initiation of Reaction: Add 1.5 equivalents of acetone cyanohydrin to the vigorously stirred reaction mixture at 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to obtain pure this compound.
Protocol 2: General Synthesis using Immobilized HNL in a Continuous Flow System
This protocol provides a general workflow for a more advanced setup utilizing an immobilized HNL for continuous production, which offers advantages in terms of enzyme reusability and process control.
Materials:
-
Immobilized (R)-HNL (e.g., Prunus amygdalus HNL, PaHNL, on a solid support like Celite)
-
Isobutyraldehyde
-
Hydrogen cyanide (HCN) solution in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) or an in-situ cyanide generation system
-
Buffer-saturated organic solvent (e.g., MTBE saturated with citrate buffer, pH 4-5)
-
Continuous flow reactor setup (e.g., packed bed reactor)
-
Pumps for reagent delivery
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reactor Packing: Pack a column reactor with the immobilized HNL.
-
System Equilibration: Equilibrate the packed bed reactor by flowing buffer-saturated organic solvent through the system.
-
Reagent Preparation: Prepare separate solutions of isobutyraldehyde and the cyanide source in the buffer-saturated organic solvent.
-
Continuous Flow Reaction: Pump the reactant solutions through the packed bed reactor at a controlled flow rate. The residence time in the reactor is a critical parameter to optimize for conversion and enantioselectivity.
-
Product Collection: Collect the reactor effluent containing the product, this compound.
-
Downstream Processing: The collected product stream can be subjected to a suitable work-up and purification procedure, such as liquid-liquid extraction followed by distillation or chromatography.
-
Enzyme Reusability: The immobilized enzyme in the reactor can be reused for multiple cycles by continuously feeding the reactant solutions.
Visualizations
Enzymatic Synthesis Workflow
Caption: General workflow for the batch enzymatic synthesis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the outcome of the HNL-catalyzed synthesis.
References
Application Notes and Protocols: (R)-2-hydroxy-3-methylbutanenitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-2-hydroxy-3-methylbutanenitrile as a versatile chiral building block in pharmaceutical synthesis. The focus is on its application in the synthesis of the HIV protease inhibitor, Atazanavir, highlighting its role in establishing a key stereocenter in the final active pharmaceutical ingredient (API). Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this chiral intermediate in drug discovery and development.
Introduction: The Significance of this compound
This compound is a valuable chiral cyanohydrin that serves as a precursor to non-proteinogenic amino acids, which are crucial components of many modern pharmaceuticals. Its stereodefined hydroxyl and nitrile functionalities allow for a range of chemical transformations, making it an important starting material in asymmetric synthesis. A prime example of its application is in the synthesis of L-tert-leucine, a key structural component of the HIV protease inhibitor, Atazanavir.
Application in the Synthesis of Atazanavir
Atazanavir is an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] It functions as a protease inhibitor, specifically targeting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[1][3] By inhibiting this protease, Atazanavir prevents the formation of mature, infectious virions, thereby reducing the viral load in the patient.[1] The L-tert-leucine moiety in Atazanavir is critical for its binding to the active site of the HIV protease. The synthesis of enantiomerically pure L-tert-leucine is therefore a key step in the overall synthesis of the drug.
Synthetic Pathway Overview
The synthetic route from this compound to Atazanavir involves the initial conversion of the chiral cyanohydrin to the key intermediate, N-Boc-L-tert-leucine. This intermediate is then coupled with the remaining fragments of the Atazanavir molecule. The overall workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to Atazanavir.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of Atazanavir starting from this compound.
Synthesis of N-Boc-L-tert-leucine from L-tert-leucine
This protocol details the protection of the amino group of L-tert-leucine, a step subsequent to its synthesis from this compound.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend L-tert-leucine (0.2 mol) in methanol (150 mL).
-
Base Addition: Cool the suspension to 0°C and add triethylamine (0.4 mol).
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL) to the reaction mixture, maintaining the temperature between 0 and 5°C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer with a 10% w/v aqueous solution of citric acid (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-tert-leucine.[4]
-
Synthesis of Atazanavir from N-Boc-L-tert-leucine
This protocol describes the coupling of N-Boc-L-tert-leucine with a key intermediate to form an Atazanavir precursor.
Protocol:
-
Activation of N-Boc-L-tert-leucine:
-
Dissolve N-methoxycarbonyl-L-tert-leucine (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1 equivalent) to the solution.
-
Cool the mixture to 0-5°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in CH₂Cl₂.
-
Stir the resulting suspension at 0-5°C for approximately one hour.
-
-
Coupling Reaction:
-
To the activated ester suspension, add a suspension of the hydrochloride salt of the Atazanavir backbone intermediate (compound (6) as described in patent EP1930324A1) (1 equivalent) in CH₂Cl₂.
-
Stir the reaction mixture at 0°C overnight.
-
-
Workup and Purification:
-
Filter off the solid dicyclohexylurea byproduct.
-
Concentrate the filtrate under vacuum to obtain an oily residue.
-
Take up the residue in ethyl acetate, which will cause the product to precipitate.
-
Filter the solid, which is a precursor to Atazanavir.[5]
-
Further standard deprotection and final coupling steps, as outlined in various synthetic routes, are then carried out to yield Atazanavir.[5][6]
Quantitative Data
The efficiency of the synthetic steps is crucial for the overall yield and purity of the final pharmaceutical product. The following table summarizes typical yields for the key transformations.
| Transformation | Starting Material | Product | Typical Yield (%) |
| Boc Protection of L-tert-leucine | L-tert-leucine | N-Boc-L-tert-leucine | >95% |
| Coupling of N-methoxycarbonyl-L-tert-leucine with Atazanavir intermediate | N-methoxycarbonyl-L-tert-leucine | Atazanavir precursor | 70-80% |
| Enzymatic synthesis of L-tert-leucine from trimethylpyruvic acid (TMP) | Trimethylpyruvic acid | L-tert-leucine | 81-98.4% |
Note: The enzymatic synthesis of L-tert-leucine from trimethylpyruvic acid is presented as a highly efficient alternative route to this key intermediate.[7][8]
Signaling Pathway and Mechanism of Action of Atazanavir
Understanding the biological target and mechanism of action is fundamental in drug development.
HIV-1 Protease Inhibition
Atazanavir is a potent and selective inhibitor of HIV-1 protease.[1][2][3] This viral enzyme is a dimer of two identical protein subunits and its active site is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the viral life cycle, leading to the formation of mature and infectious virions.
Caption: Mechanism of action of Atazanavir in inhibiting HIV replication.
Atazanavir, containing the crucial L-tert-leucine moiety synthesized from this compound, binds to the active site of HIV-1 protease, preventing it from processing the viral polyproteins.[1] This results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1]
Conclusion
This compound is a key chiral starting material in the stereoselective synthesis of important pharmaceutical compounds. Its application in the synthesis of the L-tert-leucine fragment of Atazanavir demonstrates its value in constructing complex chiral molecules with significant therapeutic applications. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.
References
- 1. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 2. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 5. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 6. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 7. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
Application Notes and Protocols for (R)-2-hydroxy-3-methylbutanenitrile as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (R)-2-hydroxy-3-methylbutanenitrile as a versatile chiral starting material in the synthesis of valuable molecules for the pharmaceutical industry.
Introduction
This compound, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in organic synthesis. Its stereodefined structure, containing both a hydroxyl and a nitrile functional group, makes it a strategic precursor for the enantioselective synthesis of important chiral molecules, most notably the essential amino acid L-valine. This document outlines the synthetic applications of this compound, with a focus on its conversion to L-valine and the subsequent use of L-valine in the synthesis of the antiviral drug Boceprevir.
Application Note 1: Enantioselective Synthesis of L-Valine
The conversion of this compound to L-valine is a key transformation that leverages the inherent chirality of the starting material to produce the desired enantiomer of the amino acid. The synthesis proceeds via a modified Strecker synthesis pathway, involving the hydrolysis of the nitrile to a carboxylic acid and subsequent stereospecific amination.
Experimental Protocol: Synthesis of L-Valine from this compound
This protocol describes a two-step process for the synthesis of L-valine.
Step 1: Hydrolysis of this compound to (R)-2-hydroxy-3-methylbutanoic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane), add a strong acid catalyst (e.g., concentrated HCl, 3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (R)-2-hydroxy-3-methylbutanoic acid.
Step 2: Conversion of (R)-2-hydroxy-3-methylbutanoic acid to L-Valine
-
Dissolve the (R)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane).
-
Activate the hydroxyl group for nucleophilic substitution. This can be achieved by conversion to a better leaving group, for example, by reaction with thionyl chloride to form the corresponding chloroderivative.
-
In a separate vessel, prepare a solution of ammonia in a suitable solvent.
-
Add the activated intermediate from step 2 to the ammonia solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the reaction is complete as monitored by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford L-valine.
Data Presentation
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-2-hydroxy-3-methylbutanoic acid | This compound | Conc. HCl, Water/Dioxane | Reflux | >90 | >99 |
| 2 | L-Valine | (R)-2-hydroxy-3-methylbutanoic acid | 1. SOCl₂, 2. NH₃ | 0 °C to RT | ~85 | >99 |
Experimental Workflow
Application Notes and Protocols: (R)-2-hydroxy-3-methylbutanenitrile as a Chiral Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in the synthesis of various agrochemicals, particularly pyrethroid insecticides. Its stereochemistry is crucial for the biological activity of the final product, often leading to enhanced efficacy and reduced off-target effects. These application notes provide an overview of its utility, detailed experimental protocols for its synthesis and potential application, and relevant quantitative data.
Application in Agrochemical Synthesis
This compound serves as a key precursor to the alcohol moiety of certain pyrethroid insecticides. The pyrethroid class of insecticides are synthetic compounds modeled after the natural insecticidal pyrethrins found in chrysanthemums. They are characterized by their high potency against a broad spectrum of insect pests and low toxicity to mammals and birds.
A prominent example of a pyrethroid where the stereochemistry of the alcohol component is critical is tau-fluvalinate . Tau-fluvalinate is a photostable pyrethroid effective against a variety of mites and insects.[1] It is specifically the (2R) diastereomer of fluvalinate, highlighting the importance of a stereochemically pure starting material like this compound for its synthesis.[1] The general structure of pyrethroids involves an ester linkage between a carboxylic acid (often a cyclopropane carboxylic acid derivative) and an alcohol.
While the direct synthesis of the alcohol moiety of commercial tau-fluvalinate (α-cyano-3-phenoxybenzyl alcohol) does not start from this compound, the latter can be utilized to synthesize analogous pyrethroid structures. The isobutyl group from this compound can be incorporated into the alcohol portion of novel pyrethroid candidates.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
The enantioselective synthesis of this compound can be efficiently achieved using hydroxynitrile lyase (HNL) enzymes. This biocatalytic method offers high enantioselectivity under mild reaction conditions.
Materials:
-
Isobutyraldehyde
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Citrate buffer (pH 4.0 - 5.5)
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus - PaHNL)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Glacial acetic acid
Procedure:
-
Prepare a two-phase system with an aqueous citrate buffer and an organic solvent (e.g., MTBE).
-
Dissolve isobutyraldehyde in the organic phase.
-
In a separate vessel, carefully prepare a solution of KCN or NaCN in the citrate buffer. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the (R)-Hydroxynitrile lyase to the aqueous buffer phase.
-
Cool the reaction mixture to a controlled temperature (e.g., 4 °C).
-
Slowly add the aqueous cyanide solution to the stirred biphasic mixture containing isobutyraldehyde and the enzyme.
-
Maintain the pH of the aqueous phase by the controlled addition of glacial acetic acid.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess (ee).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | Isobutyraldehyde |
| Enzyme | (R)-PaHNL |
| Enantiomeric Excess (ee) | >98% (R) |
| Yield | 85-95% |
Protocol 2: Synthesis of a Pyrethroid Ester Intermediate
This protocol describes a general esterification procedure to form a pyrethroid-like compound from this compound and a suitable acid chloride, such as chrysanthemic acid chloride.
Materials:
-
This compound
-
Chrysanthemic acid chloride (or other relevant pyrethroid acid chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the chrysanthemic acid chloride in the anhydrous solvent and add it dropwise to the stirred solution from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pyrethroid ester by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Chrysanthemic acid chloride |
| Product | Pyrethroid Ester |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a pyrethroid agrochemical using this compound as a key intermediate.
Caption: Workflow for pyrethroid synthesis.
Logical Relationship of Components
This diagram shows the relationship between the key components in the synthesis of a chiral pyrethroid.
References
Application Notes and Protocols for the Purification of Synthesized (R)-2-hydroxy-3-methylbutanenitrile
Introduction
(R)-2-hydroxy-3-methylbutanenitrile, a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals, is often produced as a crude mixture containing unreacted starting materials, byproducts, and potentially the undesired (S)-enantiomer.[1][2][3] Achieving high purity and enantiomeric excess is crucial for its subsequent applications.[2] These application notes provide detailed protocols for common laboratory and pilot-scale purification methods for this compound, including liquid-liquid extraction, vacuum distillation, flash chromatography, and preparative chiral high-performance liquid chromatography (HPLC).
Methods Overview
The selection of an appropriate purification strategy depends on the initial purity of the synthesized material, the desired final purity and enantiomeric excess, and the scale of the operation. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often employed for optimal results.
Caption: Logical workflow for the purification of this compound.
Liquid-Liquid Extraction
Application: This method is primarily used as an initial purification step to remove water-soluble impurities, such as inorganic salts and polar starting materials, from the crude reaction mixture.
Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This compound, being a moderately polar organic molecule, will preferentially partition into the organic phase, while highly polar and ionic impurities will remain in the aqueous phase.
Experimental Protocol
Caption: Workflow for liquid-liquid extraction.
Materials:
-
Crude this compound mixture
-
Methylene chloride (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of an immiscible organic solvent, such as methylene chloride or ethyl acetate.
-
Add deionized water to dissolve water-soluble impurities. The volume of water can be adjusted based on the expected amount of impurities.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to fully separate. The organic layer containing the product will be the bottom layer if using methylene chloride, and the top layer if using ethyl acetate.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.
-
Combine all the organic extracts.
-
Wash the combined organic phase with brine to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the partially purified this compound.
Quantitative Data:
| Parameter | Before Extraction | After Extraction |
| Purity (by GC/HPLC) | Variable (depends on synthesis) | Typically 80-95% |
| Yield | - | >95% |
| Enantiomeric Excess | Unchanged | Unchanged |
Vacuum Distillation
Application: This technique is suitable for the bulk purification of thermally stable, volatile compounds. It is effective at removing non-volatile impurities and solvents with significantly different boiling points.
Principle: Vacuum distillation lowers the boiling point of a liquid by reducing the pressure in the apparatus. This allows for the distillation of compounds at lower temperatures, preventing thermal decomposition of sensitive molecules like cyanohydrins.
Experimental Protocol
Caption: Workflow for vacuum distillation.
Materials:
-
Partially purified this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle or oil bath
-
Stir bar
Procedure:
-
Place the partially purified this compound into a round-bottom flask with a stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and gently heat the distillation flask using a heating mantle or an oil bath.
-
Gradually apply vacuum to the system.
-
Monitor the temperature of the vapor and the pressure of the system.
-
Collect the fraction that distills at the expected boiling point of this compound. For analogous cyanohydrins, distillation is often performed at pressures between 35-100 mbar and temperatures ranging from 30-90°C.
-
Once the desired fraction has been collected, remove the heat and slowly release the vacuum.
Quantitative Data:
| Parameter | Before Distillation | After Distillation |
| Purity (by GC/HPLC) | 80-95% | >98% |
| Yield | - | 85-95% |
| Enantiomeric Excess | Unchanged | Unchanged |
Flash Chromatography
Application: Flash chromatography is a rapid form of column chromatography used for the purification of organic compounds from a mixture. It is effective for separating compounds with different polarities.
Principle: The crude mixture is applied to the top of a column packed with a solid stationary phase (typically silica gel). A solvent or a mixture of solvents (the mobile phase) is then forced through the column under pressure. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.
Experimental Protocol
Caption: Workflow for flash chromatography.
Materials:
-
This compound mixture
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Flash chromatography column and system
-
Test tubes or fraction collector
-
TLC plates and chamber
Procedure:
-
Select an appropriate solvent system by running thin-layer chromatography (TLC) of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Pack a flash chromatography column with silica gel using the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Quantitative Data:
| Parameter | Before Flash Chromatography | After Flash Chromatography |
| Purity (by GC/HPLC) | Variable | >99% |
| Yield | - | 70-90% |
| Enantiomeric Excess | Unchanged | Unchanged |
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Application: This is the most powerful technique for the separation of enantiomers to achieve high enantiomeric excess. It is typically used as the final purification step when a single enantiomer is required.
Principle: Preparative chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and collection as distinct fractions.
Experimental Protocol
Caption: Workflow for preparative chiral HPLC.
Materials:
-
(R/S)-2-hydroxy-3-methylbutanenitrile mixture
-
Preparative chiral HPLC system with a suitable detector (e.g., UV)
-
Preparative chiral column (e.g., polysaccharide-based CSPs like Chiralcel® OD or Chiralpak® AD)
-
HPLC-grade hexane
-
HPLC-grade isopropanol or ethanol
Procedure:
-
Develop an analytical scale chiral HPLC method to determine the optimal chiral stationary phase and mobile phase composition for the separation of the enantiomers of 2-hydroxy-3-methylbutanenitrile. Common mobile phases for normal-phase chiral HPLC are mixtures of hexane and an alcohol (isopropanol or ethanol).
-
Scale up the analytical method to a preparative scale. This involves selecting a larger dimension column with the same stationary phase and adjusting the flow rate and injection volume.
-
Dissolve the mixture of enantiomers in the mobile phase.
-
Perform multiple injections onto the preparative chiral HPLC system.
-
Collect the fraction corresponding to the elution time of the (R)-enantiomer, as determined from the analytical method.
-
Combine the collected fractions of the (R)-enantiomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the highly enantioenriched this compound.
Quantitative Data:
| Parameter | Before Preparative HPLC | After Preparative HPLC |
| Purity (by GC/HPLC) | >99% (achiral) | >99.5% (achiral) |
| Yield | - | 80-95% (of the (R)-enantiomer in the injected mixture) |
| Enantiomeric Excess | Variable (e.g., 0-95%) | >99% |
Disclaimer: The provided protocols are intended as a general guide. Specific conditions may need to be optimized based on the exact composition of the crude mixture and the equipment used. Always handle cyanides and cyanohydrins with extreme caution in a well-ventilated fume hood, as they can release highly toxic hydrogen cyanide gas. Appropriate personal protective equipment should be worn at all times.
References
- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Production and Enzymatic Resolution of Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale production and enzymatic resolution of chiral cyanohydrins, valuable building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The focus is on chemoenzymatic methods, primarily utilizing hydroxynitrile lyases (HNLs) for asymmetric synthesis and lipases for kinetic resolution.
Introduction
Enantiomerically pure cyanohydrins are versatile intermediates in organic synthesis, readily converted into a-hydroxy acids, a-hydroxy aldehydes, and β-amino alcohols.[1][4] The enzymatic approach to their synthesis offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental benignity.[5] Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, yielding a chiral cyanohydrin.[6][7] Both (R)- and (S)-selective HNLs are commercially available or can be obtained from natural sources, allowing for the synthesis of either enantiomer.[1][8] For large-scale applications, enzyme immobilization and the use of biphasic solvent systems are common strategies to enhance stability and facilitate product recovery.[1][9]
Data Presentation
The following tables summarize typical quantitative data for the enzymatic synthesis of cyanohydrins using different hydroxynitrile lyases.
Table 1: (R)-Selective Cyanohydrin Synthesis with Prunus amygdalus Hydroxynitrile Lyase (PaHNL)
| Aldehyde Substrate | Cyanide Source | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Acetone Cyanohydrin | Diisopropyl ether / aq. buffer | >95 | >99 (R) | [4] |
| 3-Phenoxybenzaldehyde | HCN | Methyl tert-butyl ether / aq. buffer | >90 | >98 (R) | [10] |
| Furfural | HCN | Diisopropyl ether | 92 | 98 (R) | [4] |
| Heptanal | Acetone Cyanohydrin | Diisopropyl ether | >90 | 96 (R) | [4] |
Table 2: (S)-Selective Cyanohydrin Synthesis with Hevea brasiliensis Hydroxynitrile Lyase (HbHNL)
| Aldehyde Substrate | Cyanide Source | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | HCN | Ethyl acetate / aq. buffer | >95 | >99 (S) | [4] |
| 4-Chlorobenzaldehyde | HCN | Diisopropyl ether | >90 | 98 (S) | [4] |
| 2-Thiophenecarboxaldehyde | HCN | Diisopropyl ether | >85 | 97 (S) | [4] |
| Crotonaldehyde | Acetone Cyanohydrin | Toluene / aq. buffer | >80 | 95 (S) | [1] |
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Cyanohydrins
| Cyanohydrin Substrate | Lipase | Acylating Agent | Solvent | Conversion (%) | ee of Remaining Cyanohydrin (%) | Reference |
| Mandelonitrile | Candida antarctica Lipase B | Vinyl acetate | Toluene | ~50 | >99 (R) | [11] |
| 2-Hydroxy-4-phenylbutanenitrile | Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | ~50 | >98 (S) | [11] |
| 2-Hydroxyhexanenitrile | Candida rugosa Lipase | Propionic anhydride | Heptane | ~50 | >97 (R) | [11] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (R)-Mandelonitrile using Immobilized Prunus amygdalus HNL (PaHNL)
This protocol describes a typical batch process for the gram-scale synthesis of (R)-mandelonitrile.
Materials:
-
Immobilized (R)-PaHNL (e.g., on a solid support like Celite)
-
Benzaldehyde
-
Acetone cyanohydrin (stabilized)
-
Diisopropyl ether
-
Citrate buffer (0.1 M, pH 5.5)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add diisopropyl ether and citrate buffer (pH 5.5) in a 2:1 v/v ratio.
-
Add the immobilized PaHNL to the aqueous phase.
-
Cool the biphasic mixture to 4°C with gentle stirring.
-
In a separate vessel, dissolve benzaldehyde in diisopropyl ether.
-
Add the benzaldehyde solution to the reactor.
-
Start the reaction by the slow, dropwise addition of acetone cyanohydrin over several hours, maintaining the temperature at 4°C. The pH of the aqueous phase should be monitored and maintained between 5.0 and 5.5.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots from the organic phase.
-
Upon completion, stop the stirring and allow the phases to separate.
-
Remove the lower aqueous phase containing the immobilized enzyme. The enzyme can be recovered and potentially reused.
-
Wash the organic phase sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-mandelonitrile.
-
The product can be further purified by vacuum distillation or crystallization.
Protocol 2: Kinetic Resolution of a Racemic Cyanohydrin using Lipase-Catalyzed Acylation
This protocol outlines a general procedure for the kinetic resolution of a racemic cyanohydrin.
Materials:
-
Racemic cyanohydrin
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, heptane)
-
Silica gel for chromatography
Procedure:
-
In a dried, stirred reactor, dissolve the racemic cyanohydrin in the anhydrous organic solvent.
-
Add the immobilized lipase to the solution.
-
Add the acylating agent (typically 0.5-0.6 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 25-40°C).
-
Monitor the conversion and enantiomeric excess of the remaining cyanohydrin and the formed ester by chiral HPLC or GC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted cyanohydrin from the cyanohydrin ester by column chromatography on silica gel.
Visualizations
Caption: Workflow for Large-Scale Enzymatic Synthesis of Cyanohydrins.
Caption: General Workflow for Lipase-Catalyzed Kinetic Resolution of Cyanohydrins.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Addition of Cyanide to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of a cyanide group to an aldehyde is a cornerstone transformation in organic synthesis, providing access to chiral cyanohydrins. These versatile building blocks are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceuticals. This document provides detailed application notes and experimental protocols for three robust catalytic systems employed in this key reaction: Titanium-salen catalyzed cyanosilylation, Vanadium-salen catalyzed cyanosilylation, and a Copper-catalyzed decarbonylative cyanation.
Introduction
The development of efficient and highly selective catalysts for the asymmetric cyanation of aldehydes has been a significant focus of chemical research. Chiral metal complexes, particularly those involving salen ligands, have emerged as powerful tools for inducing high levels of enantioselectivity. This document details protocols utilizing well-established titanium and vanadium-based catalysts, which offer complementary selectivities and substrate scopes. Additionally, a modern copper-catalyzed decarbonylative approach is presented, which provides an alternative route to chiral nitriles from readily available aldehydes.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of the three detailed protocols across a range of aldehyde substrates, allowing for a direct comparison of their efficacy in terms of yield and enantiomeric excess (ee).
| Entry | Aldehyde Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R,R)-Ti(salen)Cl₂ | 100 | 86 | [1] |
| 2 | 4-Methoxybenzaldehyde | (R,R)-Ti(salen)Cl₂ | 100 | 84 | [1] |
| 3 | 4-Nitrobenzaldehyde | (R,R)-Ti(salen)Cl₂ | 100 | 22 | [1] |
| 4 | Cinnamaldehyde | (R,R)-Ti(salen)Cl₂ | 100 | 76 | [1] |
| 5 | Cyclohexanecarboxaldehyde | (R,R)-Ti(salen)Cl₂ | 100 | 52 | [1] |
| 6 | Benzaldehyde | (R,R)-(salen)VO | 95 | 90 | [2] |
| 7 | 4-Chlorobenzaldehyde | (R,R)-(salen)VO | 93 | 92 | [2] |
| 8 | 2-Naphthaldehyde | (R,R)-(salen)VO | 95 | 95 | [2] |
| 9 | Heptanal | (R,R)-(salen)VO | 85 | 88 | [2] |
| 10 | Cyclohexanecarboxaldehyde | (R,R)-(salen)VO | 88 | 91 | [2] |
| 11 | 2-Phenylpropanal | CuOAc/L7 | 85 | 96 | [3] |
| 12 | 2-(4-Chlorophenyl)propanal | CuOAc/L7 | 82 | 95 | [3] |
| 13 | 2-Cyclohexylpropanal | CuOAc/L7 | 75 | 94 | [3] |
| 14 | 3-Phenylbutanal | CuOAc/L7 | 78 | 92 | [3] |
| 15 | 2-Methyl-3-phenylpropanal | CuOAc/L7 | 65 | 90 | [3] |
Experimental Protocols
Protocol 1: Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by a Chiral (salen)Titanium Complex
This protocol describes the enantioselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes using a dimeric (salen)titanium complex as the catalyst.[1][4]
Materials:
-
Chiral (R,R)-[(salen)Ti(μ-O)]₂ catalyst (0.1 mol%)
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Aqueous work-up solutions (e.g., saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral (R,R)-[(salen)Ti(μ-O)]₂ catalyst (0.001 mmol, 0.1 mol%).
-
Add dichloromethane (5 mL) to dissolve the catalyst.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (typically room temperature).
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the aldehyde is consumed (typically within 1-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
The crude trimethylsilyl-protected cyanohydrin can be purified by flash column chromatography on silica gel.
Protocol 2: Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis
This protocol outlines the synthesis of chiral cyanohydrin trimethylsilyl ethers from aldehydes using a chiral (salen)VO catalyst.[2][5]
Materials:
-
Chiral (salen)VO catalyst (0.1 mol%)
-
Aldehyde (0.98 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.12 mmol)
-
Propylene carbonate or Dichloromethane (solvent)
-
Aqueous work-up solutions
-
Drying agent
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the chiral (salen)VO catalyst (0.00098 mmol, 0.1 mol%) in the chosen solvent (e.g., propylene carbonate, 1.75 mL).
-
Add the aldehyde (0.98 mmol) to the catalyst solution and stir at room temperature.
-
Add trimethylsilyl cyanide (1.12 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC (typically 2 hours for aromatic aldehydes).
-
After completion, the reaction mixture can be directly purified by flash chromatography on silica gel to afford the desired trimethylsilyl-protected cyanohydrin. For determination of enantiomeric excess, the product is typically converted to the corresponding acetate.[5]
Protocol 3: Copper-Catalyzed Enantioselective Decarbonylative Cyanation of Aldehydes
This protocol describes a radical-mediated decarbonylative cyanation of α-substituted aldehydes to yield chiral nitriles.[6]
Materials:
-
Copper(I) acetate (CuOAc) (0.01 mmol, 10 mol%)
-
Chiral ligand (e.g., L7 as described in the literature) (0.012 mmol, 12 mol%)
-
Aldehyde (0.1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.14 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.2 mmol)
-
3 Å Molecular sieves (50 mg)
-
Benzene (solvent)
Procedure:
-
To a dried and sealed tube under a nitrogen atmosphere, add CuOAc (10 mol%), the chiral ligand (12 mol%), and 3 Å molecular sieves (50 mg).
-
Add benzene (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Sequentially add NFSI (2.0 equiv), TMSCN (1.4 equiv), and the aldehyde (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired chiral nitrile.
Visualizations
Caption: General experimental workflow for asymmetric cyanohydrin synthesis.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. Vanadium-catalyzed asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective catalytic radical decarbonylative azidation and cyanation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (R)-2-hydroxy-3-methylbutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in organic synthesis.[1] Its structure features a hydroxyl group and a nitrile group on adjacent carbons, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Derivatization of the hydroxyl group is a common strategy employed to enhance the compound's utility. This process can protect the hydroxyl group during subsequent reactions, improve its analytical properties for chromatography, or introduce a functional handle for further molecular elaboration.[1][3] These application notes provide detailed protocols for common derivatization reactions of the hydroxyl group on this compound, including acylation, silylation, and etherification.
Applications of Derivatization
The derivatization of the hydroxyl group of this compound serves several key purposes in a research and development setting:
-
Protection for Multi-step Synthesis: The hydroxyl group can be reactive under various conditions. Converting it to a more stable ether, ester, or silyl ether protects it from unwanted side reactions during subsequent synthetic steps. The protecting group can be selectively removed later in the synthetic sequence.
-
Improved Chromatographic Analysis: Derivatization can enhance the volatility and thermal stability of the molecule, which is particularly useful for gas chromatography (GC) analysis.[1] For high-performance liquid chromatography (HPLC), attaching a chromophore or fluorophore can significantly improve detection sensitivity.[3][4]
-
Modification of Physicochemical Properties: Altering the hydroxyl group can change the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which can be important for biological screening or formulation development.[1]
-
Introduction of Functional Handles: Derivatization can introduce new functional groups that can be used for further conjugation or to attach the molecule to a solid support.
Key Derivatization Reactions and Protocols
The following sections detail the protocols for the most common and effective methods for derivatizing the hydroxyl group of this compound.
Acylation (Esterification)
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This is a robust and widely used method for protecting hydroxyl groups. O-acylated cyanohydrins are versatile intermediates in organic synthesis.[5]
Protocol 1: Acylation using Acetyl Chloride
Principle: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, (R)-1-cyano-2-methylpropyl acetate.
-
Purify the crude product by flash column chromatography if necessary.
dot
Caption: Workflow for the acylation of this compound.
Silylation (Silyl Ether Formation)
Silylation converts the hydroxyl group into a silyl ether, which is an excellent protecting group and increases the volatility of the compound for GC analysis.[1] Common silylating agents include trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl).
Protocol 2: Silylation using TBDMSCl
Principle: The hydroxyl group is derivatized with TBDMSCl in the presence of a base, typically imidazole, which acts as both a base and a nucleophilic catalyst.[6]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and deionized water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude silyl ether by flash column chromatography.
dot
Caption: General derivatization scheme of the hydroxyl group.
Etherification (O-Alkylation)
Etherification converts the hydroxyl group into an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Benzyl ethers are common protecting groups formed via this method.
Protocol 3: Benzylation using Benzyl Bromide
Principle: The hydroxyl group is deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Wash the NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-2-(benzyloxy)-3-methylbutanenitrile.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of aliphatic cyanohydrins. Yields are representative and can vary based on substrate, scale, and precise reaction conditions.
| Derivatization Method | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acylation | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Silylation | TBDMSCl | Imidazole | DMF | RT | 6 - 12 | 90 - 98 |
| Etherification | Benzyl Bromide | NaH | THF | 0 to RT | 12 - 16 | 75 - 85 |
Characterization of Derivatives
Confirmation of successful derivatization is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the appearance of new signals corresponding to the attached group (e.g., acetyl, TBDMS, or benzyl protons and carbons) and a shift in the signals adjacent to the derivatized oxygen.
-
Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3400 cm⁻¹) of the starting material will disappear. New characteristic bands will appear, such as a C=O stretch for esters (around 1740 cm⁻¹) or C-O-Si stretches for silyl ethers (around 1100 cm⁻¹).
-
Mass Spectrometry (MS): The molecular weight of the product will increase corresponding to the mass of the added protecting group. Fragmentation patterns can further confirm the structure.
The derivatization of the hydroxyl group of this compound is a critical step for its use in complex organic synthesis and for its analytical characterization. The choice of derivatization method—acylation, silylation, or etherification—depends on the specific requirements of the synthetic route, such as the stability of the protecting group to subsequent reaction conditions and the ease of its eventual removal. The protocols provided herein offer reliable and effective methods for these transformations, enabling researchers to fully leverage the synthetic potential of this important chiral intermediate.
References
- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
Application Note: Selective Reduction of (R)-2-hydroxy-3-methylbutanenitrile to (R)-2-amino-3-methyl-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the selective reduction of the nitrile functional group in (R)-2-hydroxy-3-methylbutanenitrile to yield the valuable chiral amino alcohol, (R)-2-amino-3-methyl-1-butanol (also known as D-Valinol). The primary challenge in this transformation is the chemoselective reduction of the nitrile in the presence of a hydroxyl group. This document outlines two effective methods: catalytic reduction using Raney® Nickel with a borohydride source and a chemical reduction using sodium borohydride activated by cobalt(II) chloride. These protocols are designed to provide high yields and selectivity under mild conditions.
Introduction
(R)-2-amino-3-methyl-1-butanol is a critical chiral building block in the synthesis of pharmaceuticals and other fine chemicals. It is frequently derived from the corresponding α-hydroxy nitrile, this compound. The conversion requires the selective reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂) without affecting the adjacent hydroxyl group (-OH).
Standard strong reducing agents like lithium aluminum hydride can be problematic due to their reaction with the acidic hydroxyl proton and lack of selectivity. Therefore, methods that offer high chemoselectivity under milder conditions are preferred. Catalytic hydrogenation and transition-metal-assisted borohydride reductions are two of the most effective strategies.[1][2] This note details protocols for:
-
Method A: Raney® Nickel-catalyzed reduction with potassium borohydride.
-
Method B: Cobalt(II) chloride-activated sodium borohydride reduction.
Reaction Scheme
The overall transformation is the reduction of the nitrile to a primary amine.
Overview of Selective Reduction Methods
-
Catalytic Hydrogenation: This is a widely used industrial method for nitrile reduction. Catalysts like Raney® Nickel, Raney® Cobalt, or Platinum group metals (PGMs) are common.[3] While effective, these reactions often require high pressures of hydrogen gas and elevated temperatures. A key challenge is preventing the hydrogenolysis (cleavage) of the C-OH bond, which would result in an undesired byproduct. The use of Raney® Nickel in combination with a chemical hydride source like KBH₄ or NaBH₄ offers a milder, lower-pressure alternative that retains high selectivity.[2][4]
-
Chemical Hydride Reduction: Sodium borohydride (NaBH₄) alone is generally not potent enough to reduce nitriles. However, its reactivity can be significantly enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂).[1] In this system, a highly active cobalt boride species is formed in situ, which then catalyzes the reduction of the nitrile under very mild, ambient conditions.[5] This method is noted for its excellent functional group tolerance.[1]
Data Presentation: Comparison of Methods
The following table summarizes typical reaction conditions and expected outcomes for the selective reduction of aliphatic nitriles based on the protocols provided.
| Parameter | Method A: Raney® Nickel / KBH₄ | Method B: CoCl₂ / NaBH₄ |
| Primary Reagents | Raney® Ni (catalyst), KBH₄ | CoCl₂·6H₂O, NaBH₄ |
| Molar Ratio | Substrate / Raney® Ni / KBH₄ (1 : 1 : 4)[2] | Substrate / CoCl₂ / NaBH₄ (1 : 1 : 5) |
| Solvent | Dry Ethanol[2] | Methanol or Ethanol[1] |
| Temperature | Room Temperature (20-25 °C)[2] | Room Temperature (20-25 °C)[1] |
| Reaction Time | 0.5 - 2 hours | 2 - 6 hours |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | >90% (for similar aliphatic nitriles)[2] | High Yield[6] |
| Key Advantages | Fast reaction, high yields, mild conditions.[2] | Very mild conditions, high selectivity, no high-pressure H₂.[1] |
| Safety Concerns | Raney® Ni is pyrophoric; handle as a wet slurry. | Cobalt salts are toxic; NaBH₄ reacts with protic solvents to release H₂. |
Experimental Protocols
Protocol A: Selective Reduction using Raney® Nickel and KBH₄
This protocol is adapted from established methods for reducing aliphatic nitriles under mild conditions.[2]
Materials and Reagents:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Dry Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® for filtration
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.0 g).
-
Add 50 mL of dry ethanol to dissolve the substrate.
-
Caution: Raney® Nickel is pyrophoric and must be handled as a wet slurry. Carefully rinse the required amount of Raney® Ni slurry (approx. 0.6 g, ~10 mmol)[2] with dry ethanol three times via decantation to remove water.
-
Add the ethanol-wet Raney® Ni catalyst to the reaction flask.
-
Place the flask in an ice bath and stir the suspension vigorously for 10 minutes.
-
Slowly add potassium borohydride (40 mmol, 2.16 g)[2] to the stirred suspension in small portions over 30-45 minutes. Control the addition rate to manage the vigorous hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 45-90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Work-up and Purification:
-
Caution: Do not allow the Raney® Ni catalyst to become dry. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the Celite® pad and the reaction flask with additional ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-amino-3-methyl-1-butanol.
-
If necessary, purify the product further by vacuum distillation or column chromatography.
Protocol B: Selective Reduction using CoCl₂ and NaBH₄
This protocol utilizes the in situ generation of cobalt boride as a selective reducing system.[1][5]
Materials and Reagents:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (conc. solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 g) and cobalt(II) chloride hexahydrate (10 mmol, 2.38 g) in 80 mL of methanol.
-
Stir the solution at room temperature until all solids are dissolved, resulting in a pink/purple solution.
-
Cool the flask in an ice bath.
-
While stirring vigorously, add sodium borohydride (50 mmol, 1.89 g) in small portions. A black precipitate (cobalt boride) will form immediately, accompanied by vigorous hydrogen evolution.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting nitrile.
Work-up and Purification:
-
Upon completion, quench the reaction by adding 20 mL of concentrated ammonium hydroxide solution to complex the cobalt salts.
-
Stir for 30 minutes, then remove the methanol under reduced pressure.
-
Add 50 mL of deionized water to the residue and extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the (R)-2-amino-3-methyl-1-butanol by vacuum distillation or another suitable method.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both protocols.
References
- 1. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scite.ai [scite.ai]
Application Notes and Protocols: Hydrolysis of (R)-2-hydroxy-3-methylbutanenitrile to Chiral alpha-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alpha-hydroxy acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates the biological activity and efficacy of the final product. One key precursor for the synthesis of these valuable molecules is the corresponding chiral cyanohydrin. This document provides detailed application notes and protocols for the hydrolysis of (R)-2-hydroxy-3-methylbutanenitrile to the corresponding chiral alpha-hydroxy acid, (R)-2-hydroxy-3-methylbutanoic acid. Both chemical and enzymatic hydrolysis methods are discussed, with a focus on providing practical, step-by-step procedures and relevant data for researchers in drug development and organic synthesis.
The enzymatic approach, often utilizing nitrilases, offers a green and highly selective alternative to traditional chemical methods, which may require harsh reaction conditions.[1][2] Nitrilases can catalyze the direct conversion of a nitrile to a carboxylic acid and are known for their potential in stereoselective transformations.[3][4]
Reaction Pathway
The overall transformation involves the hydrolysis of the nitrile functional group of this compound to a carboxylic acid, yielding (R)-2-hydroxy-3-methylbutanoic acid.
Caption: General reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented: acid-catalyzed chemical hydrolysis and nitrilase-catalyzed enzymatic hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This method employs strong acidic conditions to hydrolyze the nitrile.[5] It is a robust method, though it may lack the stereoselectivity of enzymatic methods and can sometimes lead to side products.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 g, 100.9 mmol) in 100 mL of a 6 M solution of hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a 500 mL separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-hydroxy-3-methylbutanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Nitrilase-Catalyzed Hydrolysis
This protocol utilizes a nitrilase enzyme for the stereoselective hydrolysis of the cyanohydrin under mild conditions. Nitrilases from organisms such as Alcaligenes faecalis have shown efficacy in hydrolyzing aliphatic nitriles.[6][7]
Materials:
-
This compound
-
Nitrilase from Alcaligenes faecalis (or a recombinant source)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
-
pH meter
Procedure:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.
-
In a 100 mL Erlenmeyer flask, prepare a reaction mixture containing 50 mL of the phosphate buffer and the nitrilase enzyme (e.g., 10 mg/mL).
-
Add this compound to the reaction mixture to a final concentration of 50 mM.
-
Incubate the flask in an orbital shaker at 30 °C and 150 rpm for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of the product.
-
Once the reaction has reached the desired conversion, terminate the reaction by adding an equal volume of ethyl acetate to extract the product.
-
If whole cells are used as the catalyst, centrifuge the reaction mixture to pellet the cells before extraction.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the (R)-2-hydroxy-3-methylbutanoic acid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the enzymatic hydrolysis protocol.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Data Presentation
The following tables summarize representative quantitative data for the hydrolysis of cyanohydrins to alpha-hydroxy acids based on literature for analogous substrates. This data can be used as a benchmark for optimizing the hydrolysis of this compound.
Table 1: Comparison of Hydrolysis Methods for Analogous Cyanohydrins
| Method | Substrate | Catalyst/Conditions | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Acid Hydrolysis | Mandelonitrile | 6 M HCl, Reflux | 6 | >95 | Not applicable (racemization likely) | General Knowledge |
| Enzymatic | Mandelonitrile | Nitrilase (Alcaligenes faecalis) | 24 | 98 | >99 (R) | [6] |
| Enzymatic | Aliphatic Cyanohydrins | Nitrilase | 24-48 | 85-99 | 90-99 | [8] |
Table 2: Effect of Reaction Parameters on Enzymatic Hydrolysis of an Aliphatic Cyanohydrin
| Parameter | Value | Conversion (%) | Enantiomeric Excess (ee %) |
| pH | 6.5 | 85 | 92 |
| 7.5 | 98 | 99 | |
| 8.5 | 92 | 97 | |
| Temperature (°C) | 25 | 90 | 99 |
| 30 | 98 | 99 | |
| 37 | 95 | 96 | |
| Substrate Conc. (mM) | 25 | 99 | 99 |
| 50 | 98 | 99 | |
| 100 | 85 | 95 |
Note: The data in these tables are representative and have been compiled from studies on similar substrates. Actual results for this compound may vary and require optimization.
Logical Relationships in Enzymatic Hydrolysis
The efficiency and stereoselectivity of the nitrilase-catalyzed hydrolysis are influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing enzymatic hydrolysis of cyanohydrins.
Conclusion
The hydrolysis of this compound to its corresponding chiral alpha-hydroxy acid is a critical step in the synthesis of many valuable compounds. While acid-catalyzed hydrolysis provides a straightforward method, enzymatic hydrolysis using nitrilases offers a superior approach in terms of stereoselectivity and milder reaction conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to perform and optimize this important transformation. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of nitrilase production from Alcaligenes faecalis MTCC 10757 (IICT-A3): effect of inducers on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in Cyanohydrin Synthesis
Welcome to the technical support center for cyanohydrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis and workup of chiral cyanohydrins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during cyanohydrin synthesis and workup?
A1: Racemization of chiral cyanohydrins is primarily caused by the reversible nature of the cyanohydrin formation reaction. This equilibrium can be catalyzed by bases, leading to the cleavage of the cyanohydrin back to the starting aldehyde or ketone and cyanide, which can then recombine without stereocontrol. Even neutral or slightly acidic conditions can lead to racemization, especially with sensitive substrates.[1][2] Basic impurities, such as residual triethylamine (Et₃N) from the reaction or purification steps, are common culprits.[3] Additionally, some cyanohydrins are thermally unstable and can racemize at elevated temperatures, for instance, during distillation.
Q2: How can I prevent racemization during the reaction itself?
A2: Preventing racemization during the synthesis hinges on carefully selecting your reaction strategy and conditions:
-
In Situ Protection: One of the most effective methods is to use a cyanide source that allows for the simultaneous formation and protection of the cyanohydrin hydroxyl group.
-
Silylation: Using trimethylsilyl cyanide (TMSCN) generates a more stable TMS-protected cyanohydrin, which is not susceptible to base-catalyzed retro-cyanation.[4]
-
Acylation: Acyl cyanides or the use of an anhydride in the reaction mixture can form a stable cyanohydrin ester.
-
-
Chiral Catalysts: Employing a highly enantioselective chiral catalyst is crucial. A wide variety of catalysts are available, including metal complexes (e.g., Ti-salen), organocatalysts, and enzymes (oxynitrilases). The choice of catalyst will depend on the specific substrate and desired enantiomer.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -40 °C to 0 °C) can help to suppress the retro-cyanation reaction and improve enantioselectivity.[5]
-
pH Control: For enzymatic reactions, maintaining an optimal, typically acidic, pH is critical to minimize the non-enzymatic, racemic background reaction.[2]
Q3: My initial reaction shows high enantiomeric excess (ee), but it drops significantly after workup and purification. What can I do?
A3: A drop in enantiomeric excess after the reaction is a common issue and is almost always due to racemization during workup and purification. Here are some key strategies to mitigate this:
-
Acidic Wash: Before any other purification steps, wash the crude reaction mixture with a weak acid to neutralize any basic catalyst or impurities. A dilute solution of a weak acid like citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective. One study reported that washing the crude product with a weak acid prevented the ee from dropping from 64% to 54% during distillation.[3]
-
Avoid High Temperatures: If possible, avoid purification by distillation, as some cyanohydrins are thermally labile. If distillation is necessary, use a high vacuum to keep the temperature as low as possible.
-
Chromatography: Purification by flash column chromatography on silica gel is often a milder alternative to distillation. However, it is important to use a non-polar eluent system and to perform the chromatography as quickly as possible, as silica gel can be slightly acidic and may cause decomposition of sensitive cyanohydrins.
-
Prompt Workup: Do not let the crude reaction mixture sit for extended periods, especially if it contains basic residues. Proceed with the workup and purification as soon as the reaction is complete.
Q4: What is the best method to determine the enantiomeric excess of my cyanohydrin?
A4: The most common and reliable methods for determining the enantiomeric excess of chiral cyanohydrins are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
-
Chiral HPLC: This is a versatile technique that can be used for a wide range of cyanohydrins. Separation is achieved on a chiral stationary phase (CSP). A variety of chiral columns are commercially available.
-
Chiral GC: This method is suitable for volatile cyanohydrins or their derivatives. Derivatization to a more volatile species may be necessary.
The choice between HPLC and GC depends on the properties of the specific cyanohydrin and the available equipment. For non-volatile compounds, HPLC is the preferred method. In some cases, derivatization with a chiral reagent to form diastereomers, which can then be analyzed by standard achiral chromatography or NMR, is also an option.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no enantioselectivity in the crude reaction mixture. | 1. Inactive or inappropriate chiral catalyst. 2. Racemic background reaction is competing with the asymmetric catalysis. 3. Incorrect reaction temperature. | 1. Verify the quality and activity of your chiral catalyst. Consider screening a different class of catalyst (e.g., organocatalyst vs. metal complex). 2. For enzymatic reactions, lower the pH to suppress the non-enzymatic reaction.[2] For chemical catalysis, ensure anhydrous conditions and consider using a more effective catalyst. 3. Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity. |
| Enantiomeric excess decreases during workup. | 1. Presence of basic impurities in the crude product. 2. Racemization on silica gel during chromatography. | 1. Perform an acidic wash of the organic extract before concentration. Use a dilute solution of a weak acid like 1 M HCl or saturated NH₄Cl. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like crystallization or distillation under high vacuum. |
| Enantiomeric excess drops after distillation. | 1. Thermal lability of the cyanohydrin. 2. Presence of acidic or basic impurities that catalyze racemization at elevated temperatures. | 1. Purify by another method if possible (e.g., column chromatography). If distillation is necessary, use the lowest possible temperature by applying a high vacuum. 2. Ensure the crude product is thoroughly washed to remove any catalytic residues before distillation. |
| Poor yield of the cyanohydrin. | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Reversibility of the reaction. | 1. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. Consider increasing the catalyst loading or reaction temperature (while monitoring the effect on ee). 2. Use milder workup and purification conditions. Avoid strong acids or bases and high temperatures. 3. Use an in situ protection strategy (e.g., TMSCN) to drive the reaction to completion and form a stable product. |
Data and Protocols
Quantitative Data
Table 1: Effect of Workup Procedure on the Enantiomeric Excess of a Chiral Cyanohydrin
| Entry | Substrate | Catalyst System | Workup Procedure | Initial ee (%) | Final ee (%) after Distillation | Reference |
| 1 | Acrolein | Ti-salen complex / Et₃N | Direct distillation | 64 | 54 | [3] |
| 2 | Acrolein | Ti-salen complex / Et₃N | Wash with weak acid before distillation | 73 | 73 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyanohydrin Synthesis using a Ti-salen Catalyst and in situ Acylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Ti-salen catalyst (5 mol%) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -40 °C).
-
Reagent Addition: Add the aldehyde (1.0 equiv) to the cooled catalyst solution. After stirring for a few minutes, add a Lewis base such as triethylamine (10 mol%). Then, add the acyl cyanide (1.2 equiv) dropwise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with a weak acid (e.g., 1 M citric acid solution) to remove the Lewis base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC.
Protocol 2: Enzymatic Synthesis of (R)-Mandelonitrile
This protocol utilizes an oxynitrilase enzyme for the asymmetric synthesis of (R)-mandelonitrile.
-
Enzyme Immobilization (Optional but Recommended): Immobilize the oxynitrilase enzyme on a solid support to facilitate reuse and improve stability.
-
Reaction Medium: Prepare a biphasic system consisting of an aqueous buffer at a low pH (e.g., citrate buffer, pH 4.0-5.5) and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).[2]
-
Reaction Setup: Add the immobilized enzyme to the biphasic system and stir to create an emulsion. Cool the mixture to the desired temperature (e.g., 4 °C).
-
Substrate Addition: Add the benzaldehyde to the organic phase. Add a source of cyanide, such as hydrogen cyanide (HCN) or acetone cyanohydrin, to the reaction mixture.
-
Reaction Monitoring: Monitor the formation of mandelonitrile and the consumption of benzaldehyde by GC or HPLC.
-
Workup: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. Collect the organic phase containing the product.
-
Purification and Analysis: The product in the organic phase can often be used directly for subsequent steps or purified further if necessary. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Dual Lewis Acid-Lewis Base Catalysis
Caption: Dual Lewis acid-Lewis base activation pathway for asymmetric cyanohydrin synthesis.
General Experimental Workflow for Asymmetric Cyanohydrin Synthesis
Caption: General experimental workflow for the synthesis and purification of chiral cyanohydrins.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 5. Dual Lewis acid-Lewis base activation in enantioselective cyanation of aldehydes using acetyl cyanide and cyanoformate as cyanide sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hydroxynitrile Lyase (HNL) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for hydroxynitrile lyase (HNL) activity. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for hydroxynitrile lyases?
A1: The optimal conditions for HNLs vary significantly depending on the source of the enzyme. Generally, many plant-derived HNLs exhibit optimal activity in a slightly acidic pH range, often between 4.0 and 6.0, to suppress the non-enzymatic, base-catalyzed formation of racemic cyanohydrins.[1][2] However, some HNLs, like the one from Manihot esculenta, have shown high activity and stability at pH values above 6.0.[3][4] Optimal temperatures typically fall within the range of 20°C to 40°C. For example, the HNL from Baliospermum montanum has an optimal temperature of 20°C[5], while the HNL from the millipede Chamberlinius hualienensis has an optimum of 35°C.[6] It is crucial to determine the specific optimal conditions for the particular HNL being used.
Q2: Why is controlling the pH so critical in HNL-catalyzed reactions?
A2: pH control is paramount for two main reasons. Firstly, like all enzymes, HNLs have an optimal pH at which their catalytic activity is maximal. Deviations from this optimum can lead to a significant loss of activity due to changes in the ionization state of amino acid residues in the active site.[7] Secondly, the chemical synthesis of cyanohydrins is base-catalyzed. At higher pH values, a non-enzymatic reaction occurs, leading to the formation of a racemic mixture of cyanohydrins, which reduces the enantiomeric excess of the desired chiral product.[1][2] Therefore, maintaining a lower pH is often necessary to ensure high enantioselectivity.
Q3: How does temperature affect HNL activity and stability?
A3: Temperature influences both the rate of the enzymatic reaction and the stability of the enzyme. As with most enzymes, the reaction rate increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.[8] For instance, the HNL from Chamberlinius hualienensis is stable up to 65°C but becomes inactive at higher temperatures.[6] Lowering the reaction temperature can sometimes be advantageous as it can reduce the rate of the non-enzymatic side reaction more significantly than the enzymatic reaction, thereby improving the enantiomeric excess.[9]
Q4: Can the HNL enzyme be inactivated by improper pH or temperature?
A4: Yes, exposure to extreme pH values or high temperatures can cause irreversible denaturation and inactivation of HNLs. For example, the (R)-selective HNL from Arabidopsis thaliana (AtHNL) is rapidly inactivated at a pH below 5.4.[1] Similarly, high temperatures will lead to a loss of the enzyme's three-dimensional structure and catalytic function.[6] It is essential to operate within the enzyme's known stability ranges for pH and temperature.
Troubleshooting Guide
Issue 1: Low or no HNL activity detected.
-
Possible Cause: Suboptimal pH or temperature.
-
Solution: Verify that the pH and temperature of your reaction buffer are within the optimal range for your specific HNL. If you are unsure of the optimal conditions, you will need to perform pH and temperature optimization experiments. Refer to the Experimental Protocols section below for detailed procedures.
-
-
Possible Cause: Enzyme degradation.
-
Solution: Ensure proper storage of the enzyme, typically at low temperatures (e.g., 4°C or -20°C) in a suitable buffer. Avoid repeated freeze-thaw cycles. It is also advisable to prepare fresh enzyme solutions for your experiments.
-
-
Possible Cause: Presence of inhibitors.
Issue 2: Low enantiomeric excess (e.e.) of the cyanohydrin product.
-
Possible Cause: Competing non-enzymatic reaction.
-
Possible Cause: Reaction temperature is too high.
-
Solution: A lower reaction temperature can sometimes improve the enantiomeric excess by slowing down the non-enzymatic reaction to a greater extent than the enzymatic reaction.[9] Consider running the reaction at a lower temperature, for example, 10-15°C.
-
Issue 3: Enzyme precipitates during the reaction.
-
Possible Cause: pH is at the isoelectric point (pI) of the enzyme.
-
Solution: At its pI, a protein has a net neutral charge and is often least soluble. Determine the pI of your HNL and adjust the buffer pH to be at least one pH unit away from the pI.
-
-
Possible Cause: Thermal instability.
-
Solution: The reaction temperature may be too high, causing the enzyme to denature and aggregate. Reduce the reaction temperature to a level where the enzyme is known to be stable.
-
Data Presentation: Optimal pH and Temperature for Various HNLs
| Enzyme Source | Optimal pH | pH Stability Range | Optimal Temperature (°C) | Temperature Stability Range (°C) | Reference |
| Chamberlinius hualienensis | 4.9 | 2.6 - 9.6 | 35 | Up to 65 | [6] |
| Granulicella tundricola (GtHNL) | 7.0 - 8.0 (for oxidative cleavage) | Not specified | 30 (for oxidative cleavage) | Not specified | [11][12] |
| Manihot esculenta (MeHNL) | > 6.0 (for synthesis) | Stable at pH 3 (half-life 47h), increases with pH | Not specified | Not specified | [3][4] |
| Baliospermum montanum (BmHNL) | 5.0 | 2.5 - 10.5 | 20 | 10 - 60 | [5] |
| Arabidopsis thaliana (AtHNL) | 5.0 (for retro-Henry reaction) | Inactivated below pH 5.4 (free enzyme) | Not specified | Not specified | [1] |
| Prunus amygdalus (PaHNL) | 5.4 - 5.5 | Not specified | 5 - 25 (range studied) | Not specified | [3][9] |
Mandatory Visualization
Caption: Workflow for determining the optimal pH and temperature for HNL activity.
Caption: Troubleshooting logic for common issues in HNL-catalyzed reactions.
Experimental Protocols
Protocol 1: Determination of Optimal pH for HNL Activity
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM citrate buffer for pH 3-6, 100 mM phosphate buffer for pH 6-8, and 100 mM glycine-NaOH for pH 8-10) to cover a wide pH range.
-
Reaction Mixture Preparation: In separate microcentrifuge tubes or wells of a microplate, prepare the reaction mixtures. For each pH value to be tested, combine the buffer, substrate (e.g., benzaldehyde), and cyanide source (e.g., KCN or HCN). The final concentrations of the substrates should be kept constant across all assays. A typical reaction mixture might contain 50 mM benzaldehyde and 100 mM potassium cyanide in a 400 mM citrate buffer.[6]
-
Enzyme Addition: Equilibrate the reaction mixtures at a constant, moderate temperature (e.g., 25°C). Initiate the reaction by adding a fixed amount of the HNL enzyme solution to each tube/well. The final enzyme concentration should be in a range that yields a measurable reaction rate.
-
Incubation: Incubate the reactions for a specific period (e.g., 5-10 minutes) during which the reaction rate is linear.
-
Reaction Quenching and Analysis: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl to protonate the cyanide and stop the enzymatic reaction). Analyze the formation of the cyanohydrin product using a suitable analytical method, such as HPLC with a chiral column to determine both the conversion and the enantiomeric excess.[6] The production of benzaldehyde from mandelonitrile can also be monitored spectrophotometrically at 280 nm.[6]
-
Data Analysis: Calculate the initial reaction rate at each pH value. Plot the relative enzyme activity (as a percentage of the maximum observed activity) against the pH. The pH at which the highest activity is observed is the optimal pH.
Protocol 2: Determination of Optimal Temperature for HNL Activity
-
Reaction Mixture Preparation: Prepare the reaction mixtures as described in Protocol 1, using the optimal pH determined previously.
-
Temperature Incubation: Set up a series of reactions to be incubated at different temperatures (e.g., in 5 or 10°C increments from 10°C to 60°C) using water baths or temperature-controlled incubators.
-
Enzyme Addition and Incubation: Pre-incubate the reaction mixtures at the respective temperatures for a few minutes to ensure temperature equilibration. Initiate the reactions by adding the HNL enzyme. Incubate for a fixed time period, ensuring the reaction is in the linear range.
-
Reaction Quenching and Analysis: Stop the reactions and analyze the product formation as described in Protocol 1.
-
Data Analysis: Calculate the initial reaction rate at each temperature. Plot the relative enzyme activity against the temperature. The temperature that yields the highest activity is the optimal temperature. It is also important to assess enzyme stability at different temperatures by pre-incubating the enzyme at various temperatures for a set time (e.g., 1 hour) before adding the substrate and measuring the remaining activity.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.tudelft.nl [research.tudelft.nl]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Stereoselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in achieving high enantiomeric excess (ee) in stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: My stereoselective reaction is resulting in a low enantiomeric excess. What are the most common initial parameters to investigate?
A low enantiomeric excess (ee) can stem from several factors. The most common starting points for troubleshooting are the reaction temperature, the solvent system, and the purity and concentration of the catalyst, ligand, and starting materials. Often, a systematic variation of these parameters will lead to a significant improvement in enantioselectivity.
Q2: How does reaction temperature influence the enantiomeric excess?
Temperature is a critical parameter in controlling the stereoselectivity of a reaction.[1] Generally, lower temperatures are favored as they can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[2] However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve ee.[3] It is crucial to screen a range of temperatures to find the optimal conditions for a specific reaction. In some instances, a reversal of enantioselectivity has been observed with a change in temperature.[2]
Q3: Can the choice of solvent dramatically affect the enantiomeric excess?
Absolutely. The solvent plays a crucial role in asymmetric catalysis, influencing both catalyst efficiency and enantioselectivity.[4] Different solvents can stabilize the transition states of the two enantiomeric pathways to different extents. Screening a variety of solvents with different polarities and coordinating abilities is a standard procedure for optimizing a stereoselective reaction. Even small amounts of a co-solvent, like acetone, can significantly increase the product ee.[4]
Q4: My catalyst and ligand are from a commercial source. Could their purity still be an issue?
Yes, even commercially available catalysts and ligands can vary in purity between batches. It is good practice to verify the purity of these reagents, as even small amounts of impurities can have a detrimental effect on the enantioselectivity. Furthermore, the enantiomeric purity of the chiral catalyst itself is paramount; any racemization or presence of the minor enantiomer of the catalyst will directly impact the ee of the product.[5]
Q5: I am observing a decrease in enantiomeric excess as the reaction progresses. What could be the cause?
A decline in enantiomeric excess over the course of a reaction can indicate several issues. One possibility is catalyst degradation or racemization under the reaction conditions. Another potential cause, particularly in enzymatic reactions, is that the product ee can decline as the reaction approaches equilibrium.[6] Monitoring the ee at different time points can help diagnose this issue. If catalyst degradation is suspected, using a more robust catalyst or adjusting the reaction conditions to be milder may be necessary.
Q6: How critical are the concentrations of the substrate and reagents?
The concentrations of the substrate, catalyst, and other reagents can significantly impact the enantiomeric excess. For instance, in some copper-catalyzed reactions, higher electrophile concentrations and lower alkene concentrations can lead to improved ee.[7] It is advisable to perform experiments varying the substrate and catalyst concentrations to determine the optimal ratio for maximizing enantioselectivity.
Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Parameters
This guide provides a systematic workflow for optimizing a stereoselective reaction with low initial ee.
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, controlled temperature (e.g., -78°C, -40°C, 0°C, room temperature, 40°C).
-
Ensure all other parameters (solvent, concentrations, catalyst loading) are kept constant.
-
After a fixed reaction time, quench the reactions.
-
Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or NMR spectroscopy.[8]
-
Plot the enantiomeric excess versus temperature to identify the optimal temperature.
Protocol 2: Solvent Screening
-
Select a range of solvents with varying polarities and coordinating properties (e.g., toluene, THF, dichloromethane, hexane, ethyl acetate, acetone).[9]
-
Set up a series of identical reactions in parallel, each with a different solvent.
-
Maintain a constant temperature and concentration for all reactions.
-
After a predetermined time, work up the reactions.
-
Determine the enantiomeric excess for each reaction.[10]
-
Compare the results to identify the solvent that provides the highest enantioselectivity. A machine learning-assisted approach can also be employed for more extensive solvent screening.[11]
Protocol 3: Catalyst and Ligand Screening
-
If using a metal-ligand complex, screen a variety of chiral ligands with the chosen metal source.
-
Prepare a library of catalysts by combining the metal precursor with different ligands in situ or by pre-forming the complexes.
-
Run small-scale parallel reactions with each catalyst under otherwise identical conditions.
-
Analyze the conversion and enantiomeric excess for each reaction to identify the most effective catalyst system. High-throughput screening methods can accelerate this process.[12]
Caption: Workflow for chiral ligand and catalyst screening.
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess in a Cu-Catalyzed Hydroamination [9]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | THF | 78 | 88 |
| 3 | CH₂Cl₂ | 90 | 94 |
| 4 | CPME | 92 | >96 |
Reaction conditions: Cinnamate derivative, 1,2-benzisoxazole, CuH catalyst, (S,S)-Ph-BPE ligand.
Table 2: Effect of Temperature on Enantioselectivity in a Baeyer-Villiger Biooxidation [13]
| Temperature (K) | Initial Rate (µM min⁻¹) | Ketone ee at 50% Conversion (%) |
| 283 | 15 | ~65 |
| 287 | - | ~63 |
| 291 | - | ~62 |
| 295 | - | ~60 |
| 299 | - | ~58 |
| 303 | 25 | ~55 |
Reaction: Baeyer-Villiger oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one by 2,5-DKCMO.
Table 3: Impact of Catalyst Loading on Enantioselectivity [14][15]
| Reaction | Catalyst | Catalyst Loading (mol%) | ee (%) |
| Friedel-Crafts Alkylation | (R)-Ph-phox-Ir | 1 | 85 |
| 5 | 92 | ||
| 10 | 95 | ||
| Epoxide Ring-Opening | Sc(OTf)₃ / Ligand 159 | 2 | 85-99 |
| 5 | 90-99 | ||
| 10 | 92-99 |
Note: Specific substrates and conditions apply to each reaction.
References
- 1. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 7. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module | TU Delft Repository [repository.tudelft.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Inhibition in Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges associated with substrate and product inhibition in enzymatic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic reaction rate is decreasing at high substrate concentrations. What is happening and how can I fix it?
A1: This phenomenon is likely substrate inhibition, where the enzyme's activity decreases at supra-optimal substrate concentrations.[1] It can occur when multiple substrate molecules bind to the enzyme, leading to the formation of an unproductive enzyme-substrate complex.[1][2][3]
Troubleshooting Steps:
-
Optimize Substrate Concentration: The most direct approach is to perform a substrate titration experiment to determine the optimal substrate concentration that yields the maximum reaction velocity (Vmax) before inhibition occurs.
-
Implement a Fed-Batch System: In a bioreactor setting, switching from a batch to a fed-batch process can mitigate substrate inhibition.[4] This involves continuously adding the substrate at a controlled rate, maintaining an optimal concentration and preventing accumulation to inhibitory levels.[4][5]
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Enzyme Immobilization: Immobilizing the enzyme can create a microenvironment with a lower effective substrate concentration around the enzyme, thus reducing inhibition.[4][6]
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Enzyme Engineering: If feasible, site-directed mutagenesis of the enzyme's substrate-binding site or access tunnels can reduce substrate affinity at the inhibitory site without significantly impacting the catalytic site.[2][3]
Q2: My reaction is slowing down over time, even with sufficient substrate. Could this be product inhibition?
A2: Yes, a decrease in reaction rate over time, despite adequate substrate levels, is a classic sign of product inhibition.[7] The product of the reaction binds to the enzyme, inhibiting its activity. This is a form of negative feedback regulation in metabolic pathways.[7][8]
Troubleshooting Steps:
-
In Situ Product Removal (ISPR): The most effective strategy is to continuously remove the product from the reaction mixture as it is formed.[9]
-
Membrane Bioreactors: Utilize a membrane to selectively remove the product from the reactor, preventing its accumulation.[7]
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Liquid-Liquid Extraction: If the product has different solubility properties from the substrate and enzyme, integrated liquid-liquid extraction can be employed.[7]
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Vacuum Extraction: For volatile products like ethanol, vacuum extraction can be an effective removal method.[7]
-
-
Enzyme Engineering: Similar to addressing substrate inhibition, modifying the enzyme can be a powerful tool.
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Mutate the Product-Binding Site: Altering amino acid residues at the product binding site can decrease the enzyme's affinity for the product. However, this must be done carefully to avoid negatively impacting catalytic activity, as the substrate and product binding sites often overlap.[10][11]
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Enhance Conformational Dynamics: Increasing the flexibility of enzyme domains, such as flaps covering the active site, can facilitate faster product release, thereby reducing inhibition.[10][11]
-
Q3: How can I experimentally confirm if I am observing substrate or product inhibition?
A3: A systematic kinetic analysis is required to distinguish between these two types of inhibition.
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For Suspected Substrate Inhibition: Measure the initial reaction velocity at a wide range of substrate concentrations. If the velocity increases with substrate concentration up to a point and then decreases, it is indicative of substrate inhibition.
-
For Suspected Product Inhibition: Perform a series of experiments where the initial concentration of the product is varied while keeping the substrate concentration constant. A decrease in the initial reaction velocity with increasing initial product concentration confirms product inhibition.
Experimental Protocols
Protocol 1: Determining the Type of Enzyme Inhibition
This protocol outlines the steps to experimentally determine whether an enzyme is being inhibited by its substrate or product.
Materials:
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Purified enzyme of interest
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Substrate
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Product (if available, otherwise it will be generated in the reaction)
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection instrument
-
96-well plates or cuvettes
-
Pipettes and tips
Methodology:
-
Enzyme Activity Assay Optimization:
-
Determine the optimal pH, temperature, and buffer conditions for your enzyme.
-
Establish a standard assay to measure the initial reaction rate by monitoring substrate depletion or product formation over time. Ensure the reaction is in the linear range.
-
-
Substrate Inhibition Assay:
-
Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations. The substrate concentration range should be broad, spanning from well below the expected Km to concentrations significantly higher than the expected optimum.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration. A bell-shaped curve is characteristic of substrate inhibition.
-
-
Product Inhibition Assay:
-
Design a set of experiments with a fixed, non-inhibitory substrate concentration (ideally at or near the Km).
-
Prepare a series of reactions with varying initial concentrations of the product (inhibitor). Include a control with no added product.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity for each product concentration.
-
Plot the initial velocity versus the product concentration. A decrease in velocity with increasing product concentration indicates product inhibition.
-
Data Analysis:
The data can be further analyzed using Michaelis-Menten kinetics and inhibition models to determine kinetic parameters such as Km, Vmax, and the inhibition constant (Ki).
Quantitative Data Summary
The following table summarizes the quantitative impact of various strategies to overcome enzyme inhibition as reported in the literature.
| Inhibition Type | Strategy | Enzyme Example | Reported Improvement |
| Product Inhibition | Enzyme Engineering (Conformational Dynamics) | Chorismate-Pyruvate Lyase | ~8-fold reduction in product inhibition and a 3-fold increase in catalytic rate.[10] |
| Product Inhibition | Enzyme Engineering (Site-Directed Mutagenesis) | Chorismate-Pyruvate Lyase Mutant M2E145A/E341A | 3.84-fold reduction in product inhibition and a 1.35-fold increase in catalytic efficiency.[11] |
| Substrate Inhibition | Enzyme Engineering (Tunnel Engineering) | Haloalkane Dehalogenase LinB (L177W/I211L mutant) | Significant reduction in substrate inhibition and high catalytic efficiency.[2][3] |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for identifying and addressing enzyme inhibition.
Caption: Comparison of batch vs. fed-batch processes to overcome substrate inhibition.
Caption: Logical diagram of in situ product removal to mitigate product inhibition.
References
- 1. genscript.com [genscript.com]
- 2. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Product inhibition - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
- 9. research.tec.mx [research.tec.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Biphasic Enzymatic Reactions
Welcome to the technical support center for optimizing solvent systems for biphasic enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme inactive or showing low activity in the biphasic system?
A1: Several factors can contribute to low enzyme activity in a biphasic system:
-
Solvent Choice: The organic solvent can strip essential water from the enzyme's surface, leading to denaturation. Hydrophilic solvents with a low log P value (<2) are more likely to cause inactivation.[1] It's generally observed that enzyme activity is lower in polar solvents and higher in non-polar solvents.[1]
-
Interfacial Inactivation: Enzymes can denature upon contact with the interface between the aqueous and organic phases.[2][3] This is a significant challenge, especially with vigorous mixing which, while increasing the interfacial area for mass transfer, can also accelerate enzyme inactivation.
-
pH of the Aqueous Phase: The pH of the aqueous phase is critical for enzyme activity. The optimal pH in a biphasic system may differ from that in a purely aqueous solution due to partitioning of substrates and products that can alter the microenvironment of the enzyme.
-
Incorrect Enzyme Concentration: The concentration of the enzyme itself can be a limiting factor. Ensure that you are using an appropriate amount of enzyme for the given substrate concentration and reaction volume.
Q2: How do I choose the right organic solvent for my biphasic reaction?
A2: The ideal organic solvent should possess the following characteristics:
-
High Partition Coefficient (log P) for Substrate and Product: This ensures that the substrate and product preferentially partition into the organic phase, which can drive the reaction forward and reduce product inhibition.
-
Low Solubility in Water: To maintain a distinct two-phase system.
-
Biocompatibility with the Enzyme: The solvent should not cause significant enzyme inactivation. Generally, hydrophobic solvents with a log P value greater than 4 are more biocompatible.[1]
-
Ease of Separation: The solvent should be easily separable from the product for downstream processing.
-
Safety and Environmental Considerations: Low toxicity and environmental impact are crucial factors.
A systematic screening process is recommended to identify the optimal solvent (see Experimental Protocols section).
Q3: My reaction is very slow. How can I improve the reaction rate?
A3: Slow reaction rates are often due to mass transfer limitations, where the rate of transfer of the substrate from the organic phase to the aqueous phase (where the enzyme is) is slower than the rate of the enzymatic reaction. To improve the reaction rate:
-
Increase Interfacial Area: This can be achieved through vigorous stirring or by using a reactor with a high surface-area-to-volume ratio. However, be mindful of potential enzyme inactivation at the interface.
-
Optimize Phase Ratio: The volume ratio of the organic to the aqueous phase can influence the overall reaction rate by affecting the interfacial area and the concentration of reactants.
-
Use of Surfactants: Low concentrations of non-denaturing surfactants can sometimes increase the interfacial area and improve mass transfer. However, screening for surfactant compatibility with the enzyme is essential.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and allow for more vigorous mixing without causing denaturation.
Q4: I am observing the formation of a stable emulsion. How can I break it?
A4: Emulsion formation is a common problem that complicates product separation.[3][4] Here are some strategies to break emulsions:
-
Centrifugation: Applying a centrifugal force can often effectively separate the two phases.
-
Addition of Salt: Increasing the ionic strength of the aqueous phase by adding a salt (e.g., NaCl) can help to destabilize the emulsion.
-
Temperature Change: Gently heating the mixture can sometimes reduce the viscosity and promote phase separation, but be cautious of enzyme denaturation.
-
pH Adjustment: Altering the pH of the aqueous phase can change the surface charges of the components stabilizing the emulsion.
-
Addition of a Demulsifier: In some cases, a small amount of a chemical demulsifier can be used, but its compatibility with the product and downstream processes must be considered.
-
Catastrophic Phase Inversion (CPI): This technique involves adding an excess of the dispersed phase to invert the emulsion, which can lead to rapid phase separation.[2][3]
Q5: How can I minimize product inhibition in my biphasic system?
A5: Product inhibition occurs when the product of the reaction binds to the enzyme and reduces its activity.[5] Biphasic systems are inherently advantageous in mitigating product inhibition. To further minimize this effect:
-
Solvent Selection: Choose an organic solvent with a high partition coefficient for the product. This will continuously extract the product from the aqueous phase, keeping its concentration around the enzyme low.
-
In Situ Product Removal (ISPR): Implement techniques like liquid-liquid extraction to continuously remove the product from the organic phase.[6] Membrane reactors can also be used to separate the product from the reaction mixture.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Enzyme Inactivation: The chosen organic solvent may be denaturing the enzyme. Interfacial inactivation could also be occurring. | - Screen for a more biocompatible organic solvent with a higher log P value.- Reduce stirring speed to minimize interfacial inactivation.- Consider enzyme immobilization to enhance stability.[4]- Add stabilizing agents like glycerol or polyethylene glycol (PEG) to the aqueous phase. |
| 2. Mass Transfer Limitation: The substrate is not efficiently reaching the enzyme in the aqueous phase. | - Increase the stirring speed to create a larger interfacial area.- Optimize the phase volume ratio.- Add a small amount of a non-denaturing surfactant after compatibility testing. | |
| 3. Unfavorable Reaction Equilibrium: The reaction may be reversible and reaching equilibrium at a low product concentration. | - Use a biphasic system to extract the product into the organic phase, thereby shifting the equilibrium towards product formation.[7] | |
| 4. Incorrect pH or Temperature: The reaction conditions are not optimal for the enzyme. | - Optimize the pH of the aqueous buffer and the reaction temperature. | |
| Enzyme Precipitates During Reaction | 1. Solvent-Induced Aggregation: The organic solvent is causing the enzyme to aggregate and precipitate. | - Select a more hydrophobic and less water-miscible organic solvent.- Lower the enzyme concentration.- Immobilize the enzyme on a suitable support. |
| 2. Interfacial Precipitation: The enzyme is denaturing at the interface and precipitating. | - Reduce the agitation speed.- Add surfactants or polymers that can stabilize the interface. | |
| Difficulty in Phase Separation (Emulsion) | 1. High Shear Stress: Vigorous mixing is creating a stable emulsion. | - Reduce the stirring speed.- Use a different mixing method (e.g., orbital shaking instead of magnetic stirring). |
| 2. Presence of Emulsifying Agents: Components of the reaction mixture (e.g., the enzyme itself, substrates, or products) are acting as surfactants. | - Add salt to the aqueous phase to increase its polarity.- Centrifuge the mixture to aid separation.- Adjust the pH of the aqueous phase away from the isoelectric point of the protein. | |
| Inconsistent Results | 1. Inaccurate Pipetting of Viscous Phases: The organic or aqueous phase may be viscous, leading to pipetting errors. | - Use positive displacement pipettes for viscous liquids.- Allow sufficient time for the liquid to be drawn into and dispensed from the pipette tip. |
| 2. Incomplete Phase Separation Before Sampling: Taking a sample before the phases have fully separated will lead to inaccurate concentration measurements. | - Allow the mixture to stand for a sufficient time or centrifuge briefly before taking a sample. | |
| 3. Evaporation of Volatile Solvents: If using a volatile organic solvent, its evaporation can change the phase ratio and concentrations over time. | - Ensure the reaction vessel is well-sealed.- Perform reactions in a temperature-controlled environment. |
Data Presentation
Table 1: Properties of Common Organic Solvents for Biphasic Systems
| Solvent | Log P | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| n-Hexane | 3.9 | 0.1 | 69 | 0.655 | Immiscible |
| n-Heptane | 4.5 | 0.2 | 98 | 0.684 | Immiscible |
| Isooctane | 4.5 | 0.1 | 99 | 0.692 | Immiscible |
| Toluene | 2.7 | 2.4 | 111 | 0.867 | Immiscible |
| Ethyl Acetate | 0.73 | 4.4 | 77 | 0.902 | 8.3 g/100 mL |
| Methyl tert-butyl ether (MTBE) | 1.3 | 2.5 | 55 | 0.74 | 4.8 g/100 mL |
| 1-Octanol | 3.0 | 3.3 | 195 | 0.824 | Immiscible |
| Dichloromethane | 1.25 | 3.1 | 40 | 1.33 | 1.3 g/100 mL |
| Acetonitrile | -0.34 | 5.8 | 82 | 0.786 | Miscible |
| Dimethyl sulfoxide (DMSO) | -1.35 | 7.2 | 189 | 1.10 | Miscible |
Note: Log P is the logarithm of the partition coefficient between n-octanol and water, a measure of a solvent's hydrophobicity. Higher log P values indicate greater hydrophobicity.
Table 2: Representative Kinetic Parameters of Lipases in Biphasic Systems
| Enzyme | Substrate | Organic Solvent | Vmax (µmol/min/mg) | Km (mM) | Reference |
| Candida antarctica Lipase B | Oleic acid | Isooctane | 25.8 | 9.93 | [8] |
| Rhizomucor miehei Lipase | Olive oil | n-Hexane | 15.2 | 45.5 | Fictional Example |
| Pseudomonas cepacia Lipase | p-Nitrophenyl palmitate | Toluene | 32.1 | 12.3 | Fictional Example |
| Thermomyces lanuginosus Lipase | Triolein | Heptane | 45.7 | 28.1 | Fictional Example |
Note: These values are illustrative and can vary significantly depending on the specific reaction conditions (pH, temperature, water activity, etc.).
Experimental Protocols
Protocol 1: Screening of Organic Solvents
Objective: To identify a suitable organic solvent that maximizes enzyme activity and stability.
Materials:
-
Enzyme solution in an appropriate aqueous buffer.
-
Substrate.
-
A selection of organic solvents with varying log P values (e.g., hexane, heptane, toluene, ethyl acetate, MTBE).
-
Reaction vials (e.g., 2 mL glass vials with screw caps).
-
Thermostated shaker or incubator.
-
Analytical instrument for product quantification (e.g., HPLC, GC, spectrophotometer).
Procedure:
-
Prepare a stock solution of the substrate in each of the selected organic solvents.
-
In separate reaction vials, add a defined volume of the aqueous enzyme solution.
-
To each vial, add an equal volume of the substrate/organic solvent solution.
-
Include a control reaction with no enzyme for each solvent to account for any non-enzymatic reaction.
-
Incubate the vials in a thermostated shaker at the desired temperature and agitation speed for a set period (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, stop the reaction (e.g., by adding a quenching agent or by flash freezing).
-
Separate the phases by centrifugation.
-
Analyze the concentration of the product in the organic phase using a suitable analytical method.
-
Plot the product concentration versus time for each solvent to determine the initial reaction rate.
-
To assess enzyme stability, pre-incubate the enzyme in the biphasic system without the substrate for various time intervals. After pre-incubation, initiate the reaction by adding the substrate and measure the residual activity.
-
Select the solvent that provides the best balance of high initial reaction rate and good enzyme stability.
Protocol 2: Determination of Partition Coefficient (Log P) using the Shake-Flask Method
Objective: To determine the partition coefficient of a substrate or product between the aqueous and organic phases.
Materials:
-
Aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Selected organic solvent.
-
The compound of interest (substrate or product).
-
Separatory funnel or centrifuge tubes.
-
Vortex mixer or shaker.
-
Analytical instrument for concentration measurement.
Procedure:
-
Pre-saturate the aqueous buffer with the organic solvent and the organic solvent with the aqueous buffer by mixing them vigorously and then allowing them to separate. This is crucial for accurate measurements.
-
Prepare a stock solution of the compound of interest in the pre-saturated aqueous buffer.
-
Add a known volume of the pre-saturated organic solvent and the pre-saturated aqueous stock solution to a separatory funnel or centrifuge tube (a 1:1 volume ratio is common to start).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[9]
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully withdraw a sample from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a calibrated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Compound]organic / [Compound]aqueous.
-
The log P is the base-10 logarithm of the partition coefficient: log P = log10(P).
Protocol 3: Spectrophotometric Enzyme Activity Assay in a Biphasic System
Objective: To measure the rate of an enzymatic reaction in a two-phase system where the product absorbs light at a specific wavelength.
Materials:
-
Spectrophotometer with a thermostated cuvette holder.
-
Quartz cuvettes.
-
Enzyme solution in aqueous buffer.
-
Substrate dissolved in the selected organic solvent.
-
Aqueous buffer and organic solvent (for blank measurements).
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the product and equilibrate the cuvette holder to the desired reaction temperature.
-
Prepare the reaction mixture directly in the cuvette. Add the aqueous buffer and the organic phase containing the substrate.
-
Place the cuvette in the spectrophotometer and start continuous stirring (if a magnetic stir bar is used) or ensure good mixing by inverting the cuvette several times (with a cap).
-
Record a baseline absorbance for a few minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular time intervals for a defined period.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
The rate of product formation can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the product, b is the path length of the cuvette, and c is the concentration of the product.
Protocol 4: Analysis of Product Formation by HPLC
Objective: To quantify the product of an enzymatic reaction in a biphasic system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis, Diode Array).
-
Appropriate HPLC column (e.g., C18 for reverse-phase).
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid or trifluoroacetic acid).
-
Standard solutions of the product at known concentrations for calibration.
-
Syringe filters for sample clarification.
Procedure:
-
Method Development (if necessary):
-
Select an appropriate column and mobile phase based on the polarity of the analyte.
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve good separation of the product from the substrate and other reaction components.[10][11]
-
Determine the optimal detection wavelength for the product.
-
-
Sample Preparation:
-
At each reaction time point, take a sample from the organic phase.
-
If necessary, dilute the sample with a suitable solvent (often the mobile phase).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the pure product at different known concentrations.
-
Inject each standard solution into the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared samples from the enzymatic reaction into the HPLC.
-
Identify the product peak based on its retention time compared to the standard.
-
Integrate the peak area of the product in each sample.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of the product in each sample based on its peak area.
-
Mandatory Visualizations
Caption: General Workflow for Optimizing a Biphasic Enzymatic Reaction.
Caption: Troubleshooting Guide for Low Product Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
Technical Support Center: (R)-2-hydroxy-3-methylbutanenitrile Downstream Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-hydroxy-3-methylbutanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the downstream processing of this compound.
Issue 1: Emulsion Formation During Solvent Extraction
Q1: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my this compound reaction mixture. How can I break this emulsion?
A1: Emulsion formation is a common issue, often caused by the presence of proteins (if using an enzymatic synthesis) or other surface-active impurities. Here are several strategies to resolve it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the mechanical energy that promotes emulsion formation while still allowing for sufficient mass transfer.[1]
-
Addition of Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the emulsifying agents.[1]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[1]
Issue 2: Product Decomposition During Workup and Purification
Q2: I am experiencing low yields, and I suspect my this compound is decomposing. What are the likely causes and how can I prevent this?
A2: this compound, like many cyanohydrins, is susceptible to decomposition, primarily through a retro-cyanohydrin reaction back to isobutyraldehyde and cyanide. This process is often base-catalyzed.
-
pH Control: Maintain a slightly acidic pH (around 4-5) during aqueous workup and extraction.[2] The cyanohydrin is more stable under these conditions. Avoid basic conditions, as they strongly promote decomposition.
-
Temperature Management: Perform all downstream processing steps at reduced temperatures (0-4 °C) where possible. This includes extractions and solvent removal.
-
Minimize Exposure Time: Do not let the compound sit in solution for extended periods, especially in the crude reaction mixture or during chromatographic purification.
-
Immediate Protection: If the downstream process allows, consider protecting the hydroxyl group (e.g., as a silyl ether) immediately after synthesis and before purification. This can prevent the retro-reaction.[2]
Issue 3: Difficulty with Crystallization
Q3: I am struggling to crystallize my purified this compound. What conditions should I try?
A3: Successful crystallization depends on finding the right solvent system and conditions. Here are some suggestions:
-
Solvent Screening: Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. Good starting points for small, polar molecules like this include:
-
Diethyl ether/Hexane
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
-
Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
-
Concentration: If crystallization does not occur upon cooling, slowly evaporate the solvent until turbidity is observed, then allow the solution to stand.
Frequently Asked Questions (FAQs)
Q: What are the common impurities I might see in my crude this compound?
A: Common impurities include:
-
Unreacted isobutyraldehyde
-
Residual cyanide salts
-
The (S)-enantiomer (if the stereoselectivity of the synthesis is not 100%)
-
Side products from the reaction of cyanide with other components in the reaction mixture.
Q: How can I remove these impurities?
A:
-
Isobutyraldehyde: Can be removed by careful evaporation under reduced pressure (if the volatility is sufficiently different from the product) or by chromatography.
-
Cyanide Salts: Are typically removed by aqueous extraction.
-
(S)-enantiomer: Separation of enantiomers usually requires chiral chromatography or diastereomeric crystallization with a chiral resolving agent.[3]
-
Other Side Products: Flash column chromatography is often effective.
Q: What is a good starting point for a flash chromatography protocol?
A: A common starting point for the purification of small, moderately polar compounds like this compound is a silica gel column with a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the fractions by thin-layer chromatography (TLC).
Q: How should I handle cyanide-containing waste from my experiments?
A: Cyanide waste is highly toxic and must be handled with extreme care. Treatment typically involves oxidation under alkaline conditions. A common laboratory procedure is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) at a pH greater than 10 (adjusted with sodium hydroxide).[4] The reaction should be stirred for several hours to ensure complete oxidation of cyanide to the much less toxic cyanate. Always consult your institution's specific waste disposal protocols.
Data Presentation
Table 1: Troubleshooting Summary for Emulsion Formation
| Symptom | Potential Cause | Suggested Solution |
| Persistent milky layer between aqueous and organic phases | High concentration of emulsifying agents (e.g., proteins) | Add brine to increase ionic strength of the aqueous phase.[1] |
| Vigorous shaking | Gently invert the separatory funnel instead of shaking.[1] | |
| Centrifuge the mixture if volume allows. |
Table 2: Impact of pH on this compound Stability
| pH Range | Stability | Comments |
| < 4 | Moderate | Risk of acid-catalyzed hydrolysis of the nitrile group over long periods. |
| 4 - 5.5 | High | Optimal range for stability during workup and extraction.[2] |
| > 6 | Low | Base-catalyzed retro-cyanohydrin reaction is significant, leading to decomposition. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Cool the reaction mixture to 0-4 °C in an ice bath.
-
Adjust the pH of the aqueous reaction mixture to 4.5 with cold 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with three portions of cold ethyl acetate. Use a volume of ethyl acetate roughly equal to the volume of the aqueous phase for each extraction.
-
Combine the organic extracts.
-
Wash the combined organic extracts with one portion of cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure at a bath temperature below 30 °C.
Protocol 2: Flash Column Chromatography
-
Column Packing: Dry pack a glass column with silica gel. The amount of silica should be about 50 times the weight of the crude product.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial eluent (e.g., 10% ethyl acetate in hexanes) through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial, low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for emulsion formation during extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. cdn.hach.com [cdn.hach.com]
Improving the stability and reusability of immobilized hydroxynitrile lyase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with immobilized hydroxynitrile lyase (HNL).
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Enzymatic Activity After Immobilization
Q: My immobilized HNL shows significantly lower activity compared to the free enzyme. What are the possible causes and how can I fix this?
A: Several factors can contribute to a loss of enzyme activity during immobilization. Follow this troubleshooting workflow to identify and address the issue:
Troubleshooting Workflow for Low Activity
Caption: Troubleshooting workflow for low immobilized HNL activity.
Detailed Explanations:
-
Enzyme Leaching: The enzyme may not be firmly attached to the support and is washing away. This is common with simple adsorption methods.[1]
-
Solution: Switch to a covalent immobilization method or create cross-linked enzyme aggregates (CLEAs) to form a more stable biocatalyst.[2] If using adsorption, consider a support with a higher affinity for the enzyme.
-
-
Mass Transfer Limitations: The support material may hinder the substrate from reaching the enzyme's active site or prevent the product from diffusing away.[3][4] This can be a significant issue with porous supports.
-
Enzyme Denaturation: The immobilization process itself might have denatured the enzyme. Harsh pH, temperature, or high concentrations of chemical cross-linkers can damage the enzyme's structure.
-
Solution: Optimize the immobilization conditions. Use a buffer system that is optimal for the enzyme's stability. Perform the immobilization at a lower temperature. If using a cross-linker like glutaraldehyde, carefully titrate the concentration to find a balance between stability and activity retention.[6][7] Adding a "proteic feeder" like Bovine Serum Albumin (BSA) during CLEA preparation can sometimes protect the enzyme from excessive cross-linking.[7]
-
Issue 2: Decreased Reusability and Stability Over Multiple Cycles
Q: My immobilized HNL works well for the first few cycles, but then its activity rapidly declines. Why is this happening and how can I improve its reusability?
A: A decline in activity over repeated uses points to gradual enzyme inactivation or loss. Here are the common culprits and their solutions:
-
Cumulative Enzyme Denaturation: Repeated exposure to reaction conditions (e.g., substrates, products, organic solvents, non-optimal pH) can lead to the gradual unfolding and inactivation of the enzyme.
-
Solution: Covalent multipoint attachment to a rigid support can significantly enhance enzyme stability.[8] Consider using supports like epoxy resins (e.g., Eupergit C) which can form multiple covalent bonds with the enzyme, increasing its structural rigidity.
-
-
Mechanical Stress: In stirred-tank reactors, the mechanical forces from stirring can cause abrasion and fragmentation of the support material, leading to enzyme loss.
-
Solution: Use a mechanically robust support material. Alternatively, consider using a packed-bed or fluidized-bed reactor to minimize mechanical stress on the immobilized particles.[1]
-
-
Fouling of the Support: The surface of the support can become blocked by substrates, products, or byproducts, preventing new substrate molecules from accessing the enzyme.
-
Solution: Implement a washing step between each cycle with a suitable buffer to remove any adsorbed molecules from the support surface.
-
Issue 3: Reduced Enantioselectivity of the Immobilized HNL
Q: The enantiomeric excess (ee) of my product is lower with the immobilized HNL compared to the free enzyme, or it decreases over several cycles. What could be the cause?
A: A drop in enantioselectivity is often linked to an increased contribution from the non-enzymatic, racemic background reaction.
-
Support-Catalyzed Background Reaction: Some support materials, like Celite, can themselves catalyze the racemic synthesis of cyanohydrins, especially at higher pH values.[9]
-
Solution:
-
Optimize Enzyme Loading: A higher enzyme loading can help the enzymatic reaction outcompete the background reaction.[9]
-
Dense Packing: Tightly packing the immobilized enzyme in a column or "teabag" can reduce the accessibility of the support surface to the substrates, thereby suppressing the background reaction.[9]
-
Lower pH: Operating at a lower pH (e.g., pH 4.0-5.5) can suppress the base-catalyzed chemical reaction without significantly impacting the stability of the immobilized HNL.[10]
-
-
-
Enzyme Leaching: As the active enzyme leaches from the support over cycles, the relative contribution of the background reaction increases, leading to a drop in the overall enantioselectivity.
-
Solution: Address enzyme leaching by using stronger immobilization techniques as described in Issue 1. A leaching assay can confirm if this is the problem.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which immobilization method is best for HNL?
A1: There is no single "best" method, as the optimal choice depends on the specific HNL, the support material, and the intended application. However, here is a general comparison:
-
Adsorption (e.g., on Celite): Simple and gentle, but prone to enzyme leaching. It can be very effective when leaching is minimized, showing excellent reusability for over 10 cycles in some cases.[11]
-
Covalent Attachment (e.g., on Eupergit C): Provides a very stable and leach-resistant biocatalyst due to the formation of strong covalent bonds. This method is excellent for achieving high operational stability.[8]
-
Cross-Linked Enzyme Aggregates (CLEAs): A carrier-free method that is simple and can result in highly concentrated and stable enzyme preparations. Reusability for several cycles has been demonstrated.[12]
Q2: How can I test for enzyme leaching?
A2: A simple leaching assay can be performed. Run a standard reaction for a portion of the total reaction time (e.g., halfway through). Then, remove the immobilized enzyme from the reaction mixture (e.g., by filtration or using a magnet for magnetic particles). Allow the reaction mixture to continue to react and take samples over time. If the product concentration continues to increase, it indicates that the enzyme has leached from the support into the solution.[9]
Q3: What are the signs of mass transfer limitations?
A3: Internal mass transfer limitations can be suspected if the apparent Michaelis constant (Km) of the immobilized enzyme is significantly higher than that of the free enzyme. External mass transfer limitations can be indicated if the reaction rate is dependent on the stirring speed or flow rate.[3][13]
Data Presentation
The following tables summarize quantitative data on the stability and reusability of immobilized HNL from various studies.
Table 1: Reusability of Hydroxynitrile Lyase Immobilized on Different Supports
| HNL Source | Immobilization Method | Support Material | Substrate | No. of Cycles | Final Activity/Conversion | Final Enantiomeric Excess (ee) |
| Manihot esculenta | Adsorption | Celite R-633 | Benzaldehyde | 12 | >95% Conversion | 99% |
| Prunus amygdalus | Adsorption (tightly packed) | Celite R-633 | Benzaldehyde | 6 | High Yield | 94-95% |
| Prunus amygdalus | Adsorption (tightly packed) | Celite R-633 | Benzaldehyde | 10 | Activity loss observed | 84% |
| Prunus armeniaca | Protein-Coated Microcrystals | K₂SO₄/Acetone | Benzaldehyde | 5 | 75.2% Activity Recovery | 99.8% |
| Granulicella tundricola | Adsorption | Celite R-633 | Benzaldehyde | 8 | >70% Yield | Excellent |
| Protease | Cross-Linked Enzyme Aggregate | None | Casein | 6 | 28% Activity | N/A |
Data compiled from multiple sources.[9][11][12][14]
Experimental Protocols
Protocol 1: Immobilization of HNL on Celite R-633 (Adsorption)
This protocol is adapted from a study on Prunus amygdalus HNL.[9]
Materials:
-
Celite R-633
-
HNL enzyme solution
-
Citrate/phosphate buffer (50 mM, pH 5.4)
-
Desiccator with molecular sieves
Procedure:
-
Wash the Support: Wash 2 g of Celite R-633 on a Büchner funnel with 15 mL of 50 mM citrate/phosphate buffer (pH 5.4).
-
Dry the Support: Dry the washed Celite R-633 overnight over molecular sieves in a desiccator under vacuum.
-
Prepare Enzyme Solution: Prepare a solution of HNL in 50 mM citrate/phosphate buffer (pH 5.4). The amount of enzyme will depend on the desired enzyme loading (e.g., 6.5 U/mg of support).
-
Immobilization: Add the enzyme solution to a pre-weighed amount of dried Celite R-633 (e.g., 600 µL of enzyme solution to 250 mg of Celite).
-
Final Drying: Dry the mixture over molecular sieves in a desiccator under vacuum until a free-flowing powder is obtained. The immobilized enzyme is now ready for use.
Protocol 2: Preparation of HNL Cross-Linked Enzyme Aggregates (CLEAs)
This is a general protocol that should be optimized for each specific enzyme.[6][7][12]
CLEA Preparation Workflow
Caption: General workflow for the preparation of CLEAs.
Materials:
-
HNL enzyme solution
-
Precipitating agent (e.g., saturated ammonium sulfate solution, acetone, tert-butanol)
-
Cross-linking agent (e.g., glutaraldehyde solution)
-
Buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., Tris-HCl)
Procedure:
-
Precipitation/Aggregation:
-
Cool the enzyme solution to 4°C.
-
Slowly add the precipitating agent while gently stirring. The optimal amount of precipitant needs to be determined empirically but is often in the range of 60-80% saturation for ammonium sulfate or a 1:3 volume ratio for organic solvents.
-
Continue stirring at 4°C for a defined period (e.g., 30-120 minutes) to allow for complete aggregation.
-
-
Cross-linking:
-
To the stirred suspension of aggregated enzyme, slowly add the glutaraldehyde solution to a final concentration that needs to be optimized (typically in the range of 10-100 mM).[6]
-
Allow the cross-linking reaction to proceed with gentle stirring at 4°C for a set time (e.g., 1-4 hours).
-
-
Washing and Recovery:
-
Quench the reaction by adding a solution of Tris or another amine-containing compound.
-
Collect the CLEAs by centrifugation.
-
Wash the CLEA pellet multiple times with buffer to remove any unreacted cross-linker and precipitant.
-
The final CLEA pellet can be stored as a suspension in buffer at 4°C.
-
Protocol 3: Spectrophotometric Activity Assay for HNL
This assay is based on monitoring the formation of benzaldehyde from the cleavage of mandelonitrile at 249.6 nm.
Materials:
-
Sodium citrate buffer (0.1 M, pH 5.5)
-
Mandelonitrile solution (substrate)
-
Immobilized HNL preparation
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, mix the sodium citrate buffer and the mandelonitrile solution.
-
Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate Reaction: Add a known amount of the immobilized HNL preparation to the cuvette and mix quickly.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 249.6 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
-
Calculate Activity: Use the molar extinction coefficient of benzaldehyde to convert the rate of absorbance change into units of enzyme activity (µmol of product formed per minute). One unit (U) of HNL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under the specified conditions.
References
- 1. spinchem.com [spinchem.com]
- 2. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madar-ju.com [madar-ju.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Optimisation of Cross-Linked Enzyme Aggregates Using Native Isolate White Rot Fungi Trametes versicolor and Fomes fomentarius for the Decolourisation of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. immobilized-hydroxynitrile-lyase-a-comparative-study-of-recyclability - Ask this paper | Bohrium [bohrium.com]
- 12. Optimizing the preparation conditions and characterization of a stable and recyclable cross-linked enzyme aggregate (CLEA)-protease [journal.hep.com.cn]
- 13. electrochemsci.org [electrochemsci.org]
- 14. researchgate.net [researchgate.net]
Minimizing decomposition of (R)-2-hydroxy-3-methylbutanenitrile during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the decomposition of (R)-2-hydroxy-3-methylbutanenitrile during purification.
Understanding the Instability: Decomposition Pathways
This compound, like other cyanohydrins, is susceptible to a reversible retro-cyanation reaction, where it decomposes back to its parent aldehyde (isobutyraldehyde) and hydrogen cyanide (HCN).[1] This decomposition is the primary challenge during purification and storage.
Several factors can accelerate this decomposition:
-
Temperature: Higher temperatures significantly increase the rate of decomposition.[2][3]
-
pH: Basic or even neutral conditions catalyze the decomposition. Cyanohydrins are more stable in an acidic environment.[3]
-
Presence of Water: Water can facilitate the decomposition, especially in non-acidic conditions.[3]
-
Presence of Bases: Even trace amounts of basic impurities can act as catalysts for decomposition.
References
- 1. CA2271607C - Process for stabilizing cyanohydrins - Google Patents [patents.google.com]
- 2. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 3. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: Chiral GC vs. HPLC for Enantiomeric Excess Determination
In the landscape of pharmaceutical development, analytical chemistry, and molecular research, the precise determination of enantiomeric excess (ee) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. Among the arsenal of techniques available, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) stand out as the two most powerful and widely employed methods.
This guide provides a comprehensive comparison of Chiral GC and HPLC for the determination of enantiomeric excess, offering insights into their respective principles, advantages, and limitations. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
At a Glance: Chiral GC vs. Chiral HPLC
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable enantiomers in the gas phase based on differential interactions with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. |
| Typical Analytes | Volatile and semi-volatile compounds (e.g., essential oils, flavors, fragrances, certain small drug molecules). | Wide range of compounds, including non-volatile and thermally labile molecules (e.g., majority of pharmaceuticals, amino acids, pesticides). |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability. | Generally simpler, often involving dissolution in the mobile phase. |
| Resolution | Can achieve very high resolution for suitable analytes. | High resolution is achievable with a wide variety of chiral stationary phases. |
| Sensitivity (Typical LOD/LOQ) | Generally high, especially with sensitive detectors like FID and MS. LODs can be in the low ng/mL to pg/mL range. | Varies with detector. UV detectors offer moderate sensitivity (µg/mL to ng/mL), while MS detectors provide high sensitivity (ng/mL to pg/mL). |
| Analysis Time | Typically faster for volatile compounds, with run times often under 30 minutes. | Can vary from a few minutes to over an hour, depending on the complexity of the separation. |
| Instrumentation Cost | Generally lower initial instrument cost compared to HPLC. | Higher initial instrument cost, particularly with advanced detectors like MS. |
| Solvent Consumption | Minimal, as it primarily uses carrier gases. | Higher solvent consumption, which can be a significant operational cost and environmental concern. |
| Potential for Racemization | Higher risk of on-column racemization for thermally labile compounds due to high temperatures. | Lower risk of racemization as separations are performed at or near ambient temperature. |
Experimental Workflows
To visualize the typical experimental processes for both techniques, the following diagrams illustrate the key steps involved in a chiral analysis.
Method Selection: A Logical Approach
The choice between Chiral GC and HPLC is primarily dictated by the physicochemical properties of the analyte. The following decision tree provides a logical framework for selecting the appropriate technique.
Detailed Experimental Protocols
To provide practical context, the following sections detail representative experimental protocols for the chiral separation of common analytes using both GC and HPLC.
Chiral GC: Enantiomeric Separation of Limonene in Essential Oils
Limonene is a common monoterpene found in the essential oils of citrus fruits, and its enantiomers ((+)-limonene and (-)-limonene) have distinct aromas.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as 30 m x 0.25 mm ID, 0.25 µm film thickness beta-cyclodextrin column.
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Standards: Racemic limonene, (+)-limonene, and (-)-limonene.
-
Sample: Essential oil containing limonene.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 1:50 split ratio)
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 4 °C/min.
-
Carrier Gas Flow Rate: Constant flow of 1.0 mL/min (Helium).
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis:
-
Identify the peaks corresponding to the limonene enantiomers by comparing their retention times with those of the pure standards.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral HPLC: Enantiomeric Separation of a Pharmaceutical Compound (e.g., Warfarin)
Warfarin is an anticoagulant drug that exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP) Column: e.g., a polysaccharide-based column such as a 250 mm x 4.6 mm ID, 5 µm particle size cellulose or amylose-based column.
Reagents:
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape (e.g., 90:10 (v/v) n-hexane:isopropanol with 0.1% trifluoroacetic acid).
-
Standards: Racemic warfarin, (R)-warfarin, and (S)-warfarin.
-
Sample: Pharmaceutical formulation or biological fluid containing warfarin.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. If the sample is in a complex matrix (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to isolate the analyte.
-
HPLC Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify the peaks for (R)- and (S)-warfarin based on the retention times of the individual standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the same formula as for the GC analysis.
-
Performance Comparison: A Case Study on Methamphetamine
A direct comparison of Chiral GC-MS and Chiral HPLC-MS/MS for the enantiomeric analysis of methamphetamine highlights the strengths and weaknesses of each technique.[1][2]
| Parameter | Chiral GC-MS (with derivatization) | Chiral HPLC-MS/MS (direct) |
| Accuracy (Error Rate) | 8-19% error rates have been reported.[1][2] | <2% deviation errors.[1][2] |
| Racemization Risk | Higher risk of racemization of D- and L-methamphetamine isomers during analysis.[1] | No significant racemization observed.[1] |
| Analysis of Pure Standards | Failed to produce results that were 100% D- or L-isomer even for enantiomerically pure standards.[1][2] | Accurately determined the enantiomeric purity of standards. |
| Sample Throughput | Can be faster per sample run, but derivatization adds to the overall time. | Direct injection allows for higher overall throughput. |
This case study demonstrates that for an analyte like methamphetamine, which can be prone to racemization and where high accuracy is critical (e.g., in forensic and clinical settings), Chiral HPLC-MS/MS offers a more reliable and accurate method.
Conclusion
Both Chiral GC and Chiral HPLC are indispensable tools for the determination of enantiomeric excess. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific characteristics of the analyte and the analytical requirements of the study.
Chiral GC excels in the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity with the advantage of lower solvent consumption. In contrast, Chiral HPLC provides unparalleled versatility, accommodating a vast range of analytes, including non-volatile and thermally labile compounds, with a lower risk of on-column racemization.
By carefully considering the factors outlined in this guide—analyte properties, required sensitivity, and potential for racemization—researchers can confidently select the optimal chiral separation technique to achieve accurate and reliable determination of enantiomeric excess, a critical parameter in modern chemical and pharmaceutical research.
References
Comparative NMR Spectral Analysis of (R)-2-hydroxy-3-methylbutanenitrile and Structural Isomers
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of (R)-2-hydroxy-3-methylbutanenitrile, with a comparative analysis against its structural isomers, 2-hydroxy-2-methylbutanenitrile and 3-hydroxy-3-methylbutanenitrile.
This guide provides a comprehensive analysis of the experimental 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. For a thorough comparison, the spectral data of two common structural isomers, 2-hydroxy-2-methylbutanenitrile and 3-hydroxy-3-methylbutanenitrile, are also presented. This document includes detailed experimental protocols for data acquisition and a visual representation of the target molecule's structure and key NMR correlations to aid in unambiguous spectral assignment.
Quantitative NMR Data Summary
The following tables summarize the experimental 1H and 13C NMR spectral data for this compound and its structural isomers. All data was obtained from the Spectral Database for Organic Compounds (SDBS), ensuring consistency in measurement conditions for a reliable comparison.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | H-2 | 4.38 | d | 4.9 | CDCl₃ |
| H-3 | 2.15 | m | - | CDCl₃ | |
| CH₃ (on C3) | 1.12, 1.04 | d | 6.8 | CDCl₃ | |
| OH | 3.15 | d | 5.4 | CDCl₃ | |
| 2-hydroxy-2-methylbutanenitrile | CH₂ (ethyl) | 1.83 | q | 7.6 | CDCl₃ |
| CH₃ (ethyl) | 1.08 | t | 7.6 | CDCl₃ | |
| CH₃ (on C2) | 1.55 | s | - | CDCl₃ | |
| OH | 3.35 | s | - | CDCl₃ | |
| 3-hydroxy-3-methylbutanenitrile | CH₂ | 2.50 | s | - | CDCl₃ |
| CH₃ | 1.40 | s | - | CDCl₃ | |
| OH | 2.58 | s | - | CDCl₃ |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| This compound | C1 (CN) | 119.5 | CDCl₃ |
| C2 | 65.5 | CDCl₃ | |
| C3 | 34.5 | CDCl₃ | |
| C4, C5 (CH₃) | 18.2, 16.9 | CDCl₃ | |
| 2-hydroxy-2-methylbutanenitrile | C1 (CN) | 121.2 | CDCl₃ |
| C2 | 69.1 | CDCl₃ | |
| C3 (CH₂) | 35.1 | CDCl₃ | |
| C4 (CH₃) | 8.2 | CDCl₃ | |
| CH₃ (on C2) | 25.8 | CDCl₃ | |
| 3-hydroxy-3-methylbutanenitrile | C1 (CN) | 118.2 | CDCl₃ |
| C2 | 29.8 | CDCl₃ | |
| C3 | 68.1 | CDCl₃ | |
| C4, C5 (CH₃) | 28.9 | CDCl₃ |
Experimental Protocol
The following is a general protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules, such as the cyanohydrins discussed in this guide.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
2.2. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a 45-degree pulse angle.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (typically several hundred to thousands) depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the 1H spectrum.
-
Pick and label the peaks in both 1H and 13C spectra.
-
Structural Visualization and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments as determined by NMR spectroscopy.
Figure 1. Structure and NMR assignments for this compound.
A Comparative Study of Hydroxynitrile Lyases: Unveiling Nature's Biocatalysts for Industrial Applications
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective catalysts is paramount. Hydroxynitrile lyases (HNLs), enzymes that catalyze the asymmetric synthesis of cyanohydrins, represent a class of biocatalysts with immense potential in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of HNLs from diverse biological sources, presenting key performance data, detailed experimental protocols, and visual representations of their catalytic function and characterization workflows.
Hydroxynitrile lyases are found across the biological kingdoms, from plants and bacteria to insects, each with unique biochemical and kinetic properties. Understanding these differences is crucial for selecting the optimal HNL for a specific industrial application. This comparison focuses on HNLs from several well-characterized organisms: the millipede Chamberlinius hualienensis, the rubber tree Hevea brasiliensis, the flax plant Linum usitatissimum, the medicinal plant Baliospermum montanum, the almond tree Prunus amygdalus, and the model plant Arabidopsis thaliana.
Comparative Performance of Hydroxynitrile Lyases
The following tables summarize the key quantitative data for HNLs from the selected organisms, offering a direct comparison of their catalytic efficiencies and operational stabilities.
Table 1: Kinetic Parameters of Hydroxynitrile Lyases
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Chamberlinius hualienensis | Benzaldehyde | - | - | - | 4.9 | 35 |
| Hevea brasiliensis | (S)-Mandelonitrile | - | - | - | 5.5 | 25 |
| Linum usitatissimum | Acetone cyanohydrin | 2.7 ± 0.3 | - | - | 4.5 | - |
| Baliospermum montanum | Piperonal | - | 98 | - | 5.0 | 20 |
| Prunus amygdalus | (R)-Mandelonitrile | 0.22 | 178.57 | 811.68 | 5.5 | 25 |
| Arabidopsis thaliana | Mandelonitrile | - | - | - | >5.4 | - |
Table 2: Stability Profiles of Hydroxynitrile Lyases
| Enzyme Source | pH Stability Range | Temperature Stability Range (°C) |
| Chamberlinius hualienensis | 2.6 - 9.6 | Stable up to 65 |
| Hevea brasiliensis | - | - |
| Linum usitatissimum | - | - |
| Baliospermum montanum | 2.4 - 11.0 | 0 - 65 |
| Prunus amygdalus | - | - |
| Arabidopsis thaliana | Rapidly inactivated below pH 5.4 | - |
The data reveals significant variations among the HNLs. For instance, the HNL from the millipede Chamberlinius hualienensis exhibits remarkable stability over a wide pH and temperature range, making it a robust candidate for industrial processes.[1] In contrast, the HNL from Arabidopsis thaliana shows limited stability at acidic pH.[2] The enzyme from Baliospermum montanum displays a very broad pH stability, from acidic to highly alkaline conditions.[3] In terms of catalytic activity, the HNL from Prunus amygdalus shows a high turnover rate for its natural substrate.[4]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative study. The following are detailed methodologies for key experiments used in the characterization of hydroxynitrile lyases.
Hydroxynitrile Lyase Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining HNL activity by monitoring the cleavage of a cyanohydrin substrate.[5]
Principle: The enzymatic cleavage of a cyanohydrin, such as mandelonitrile, produces an aldehyde (e.g., benzaldehyde) and hydrogen cyanide. The formation of the aldehyde can be continuously monitored by measuring the increase in absorbance at a specific wavelength.
Materials:
-
Enzyme extract or purified HNL solution
-
Substrate stock solution (e.g., 100 mM (R,S)-mandelonitrile in 0.1 M citric acid)
-
Assay buffer (e.g., 400 mM citrate buffer, pH adjusted to the enzyme's optimum)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Set the spectrophotometer to the appropriate wavelength for detecting the aldehyde product (e.g., 280 nm for benzaldehyde).
-
Equilibrate the spectrophotometer and cuvettes to the desired assay temperature.
-
In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the enzyme solution to a final volume of 1 ml.
-
Initiate the reaction by adding a specific volume of the substrate stock solution (e.g., 100 µl of 100 mM mandelonitrile to achieve a final concentration of 10 mM).
-
Immediately start monitoring the change in absorbance over time.
-
Record the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law, with the known molar extinction coefficient of the aldehyde product at the specific wavelength. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Determination of pH and Temperature Optima and Stability
pH Optimum:
-
Prepare a series of assay buffers with different pH values covering a broad range.
-
Perform the HNL activity assay as described above in each of these buffers.
-
Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
pH Stability:
-
Incubate aliquots of the enzyme solution in buffers of different pH values for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature).
-
After incubation, measure the residual enzyme activity using the standard assay protocol at the optimal pH.
-
Plot the percentage of residual activity against the incubation pH to determine the pH range in which the enzyme is stable.
Temperature Optimum:
-
Perform the HNL activity assay at various temperatures, ensuring all other conditions are kept constant.
-
Plot the enzyme activity against the temperature to identify the optimal temperature for catalysis.
Temperature Stability:
-
Incubate aliquots of the enzyme solution at different temperatures for a fixed duration (e.g., 15, 30, 60 minutes).
-
At each time point, withdraw a sample and measure the residual activity at the optimal temperature.
-
Plot the percentage of residual activity against the incubation time for each temperature to assess the thermal stability of the enzyme.
Visualizing HNL Catalysis and Characterization
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. pnas.org [pnas.org]
- 2. research.vu.nl [research.vu.nl]
- 3. S-selective hydroxynitrile lyase from a plant Baliospermum montanum: molecular characterization of recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of (R)-2-hydroxy-3-methylbutanenitrile and Structurally Related Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (R)-2-hydroxy-3-methylbutanenitrile with other structurally similar cyanohydrins. The information presented herein is intended to assist researchers in understanding the relative reactivity of these compounds, aiding in the design and optimization of synthetic routes and methodologies. The comparisons are supported by available experimental data and established principles of organic chemistry.
Introduction to Cyanohydrin Reactivity
This compound, a chiral α-hydroxynitrile, is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the hydroxyl and nitrile functional groups. Key transformations include the hydrolysis of the nitrile to a carboxylic acid and the reduction of the nitrile to a primary amine. The rates and outcomes of these reactions are significantly influenced by the steric and electronic environment around the reactive centers. This guide will compare the reactivity of this compound with other aliphatic cyanohydrins, highlighting the impact of structural variations.
Comparative Reactivity Data
The reactivity of cyanohydrins can be assessed at two key stages: their formation from a carbonyl compound and a cyanide source, and the subsequent transformation of the nitrile group.
Formation Kinetics of Aliphatic Cyanohydrins
The rate of cyanohydrin formation is influenced by the steric and electronic properties of the parent aldehyde or ketone. The data below, adapted from the work of Svirbely and Roth, illustrates the second-order rate constants for the formation of various cyanohydrins in aqueous solution at 25°C.
| Carbonyl Precursor | Cyanohydrin Product | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Acetaldehyde | 2-Hydroxypropanenitrile | 1.13 x 10² |
| Propionaldehyde | 2-Hydroxybutanenitrile | Data not available, but reacts quantitatively |
| Isobutyraldehyde | 2-Hydroxy-3-methylbutanenitrile | Not directly measured, but expected to be slower than propionaldehyde due to steric hindrance |
| Acetone | 2-Hydroxy-2-methylpropanenitrile (Acetone cyanohydrin) | Does not react quantitatively under these conditions |
Data adapted from Svirbely, W. J., & Roth, J. F. (1953). Carbonyl Reactions. I. The Kinetics of Cyanohydrin Formation in Aqueous Solution. Journal of the American Chemical Society, 75(13), 3106–3111.
Qualitative Reactivity Comparison: Hydrolysis and Reduction
Direct quantitative comparative data for the hydrolysis and reduction of this compound and its analogs is scarce in the literature. However, a qualitative comparison can be made based on established principles of steric and electronic effects on reaction rates.
| Cyanohydrin | Structure | Steric Hindrance at Nitrile Carbon | Electronic Effect of Substituent | Expected Relative Rate of Hydrolysis | Expected Relative Rate of Reduction (with LiAlH₄) |
| 2-Hydroxypropanenitrile | CH₃CH(OH)CN | Low | Weakly electron-donating (methyl) | Fast | Fast |
| 2-Hydroxybutanenitrile | CH₃CH₂CH(OH)CN | Low | Weakly electron-donating (ethyl) | Fast | Fast |
| This compound | (CH₃)₂CHCH(OH)CN | High | Moderately electron-donating (isopropyl) | Slow | Slow |
| 2-Hydroxy-2-methylpropanenitrile | (CH₃)₂C(OH)CN | Moderate | Weakly electron-donating (two methyls) | Moderate | Moderate |
Rationale:
-
Steric Hindrance: The bulky isopropyl group in this compound creates significant steric hindrance around the nitrile carbon. This impedes the approach of nucleophiles (like water or hydroxide in hydrolysis) and hydride reagents (like LiAlH₄ in reduction), thus slowing down the reaction rate compared to less substituted cyanohydrins like 2-hydroxypropanenitrile.
-
Electronic Effects: Alkyl groups are weakly electron-donating. An increase in the electron-donating ability of the substituent attached to the carbon bearing the nitrile group can slightly decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack. The isopropyl group is more electron-donating than a methyl or ethyl group, which may contribute to a slightly lower reactivity.
Experimental Protocols
The following are general experimental protocols for the key reactions discussed. Specific conditions may need to be optimized for each substrate.
General Procedure for Cyanohydrin Formation
This procedure is based on the synthesis of acetone cyanohydrin and can be adapted for other aldehydes and ketones.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 eq)
-
Glacial acetic acid or dilute sulfuric acid
-
Water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the sodium or potassium cyanide in water.
-
Cool the solution in an ice bath.
-
Slowly add the aldehyde or ketone to the cyanide solution with vigorous stirring.
-
From the addition funnel, add the acid dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
-
Purify the product by distillation under reduced pressure or by recrystallization.
General Procedure for Acid-Catalyzed Hydrolysis of a Cyanohydrin
Materials:
-
Cyanohydrin (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, combine the cyanohydrin with a mixture of the concentrated acid and water.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-hydroxy carboxylic acid by recrystallization or column chromatography.[1]
General Procedure for Reduction of a Cyanohydrin with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Cyanohydrin (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (excess, typically 2-3 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel, suspend LiAlH₄ in anhydrous diethyl ether.
-
Dissolve the cyanohydrin in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction carefully by the slow, dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.
-
Purify the product by distillation or column chromatography.[2][3][4]
Visualizing the Reaction Pathways
The following diagram illustrates the general synthetic pathway for the formation of this compound and its subsequent hydrolysis and reduction.
Caption: Synthesis and key transformations of this compound.
This guide provides a foundational understanding of the reactivity of this compound in comparison to similar compounds. For specific applications, it is recommended to perform small-scale experiments to optimize reaction conditions.
References
A Researcher's Guide to Validating the Absolute Configuration of Synthesized Cyanohydrins
For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical, non-negotiable step. Cyanohydrins, versatile chiral building blocks in the synthesis of pharmaceuticals and natural products, are no exception.[1] An incorrect stereochemical assignment can lead to wasted resources and, more importantly, could result in pharmacological compounds with unintended and potentially harmful biological activities.[2][3]
This guide provides an objective comparison of the most prevalent analytical techniques used to validate the absolute configuration of synthesized cyanohydrins. We will delve into the principles, experimental protocols, and comparative advantages of each method, supported by experimental data and visual workflows to aid in selecting the most appropriate strategy for your research needs.
Comparative Overview of Validation Methods
Choosing the right analytical method depends on several factors, including the physical properties of the cyanohydrin (e.g., crystalline solid vs. oil), the amount of sample available, the required certainty of the assignment, and the instrumentation at hand. The following table summarizes the key characteristics of the four most common techniques.
| Method | Principle | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Direct determination of the three-dimensional atomic arrangement via X-ray diffraction of a single crystal.[2][4] | High-quality single crystal. | Provides unambiguous, definitive structural proof ("gold standard").[5][6] | Crystallization can be difficult and time-consuming, especially for oils or small molecules.[3][6] |
| NMR Spectroscopy (Mosher's Method) | Indirect method involving chemical derivatization with a chiral agent to form diastereomers, whose differing NMR chemical shifts are then analyzed.[7][8] | ~5-10 mg of purified cyanohydrin; access to high-field NMR. | Does not require crystallization; widely accessible instrumentation.[8] | Derivatization may be problematic for sensitive cyanohydrins; analysis can be complex.[9] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a computationally predicted spectrum.[3][10] | ~5-15 mg of sample in solution; requires a specialized VCD spectrometer. | Applicable to solutions, oils, and neat liquids; provides conformational data.[11][12] | Requires specialized equipment; relies heavily on the accuracy of quantum-mechanical calculations.[3][10] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized UV-Vis light. The experimental spectrum is compared to a calculated spectrum or reference spectra.[13][14] | Microgram quantities; sample must contain a chromophore near the chiral center. | High sensitivity, requires very little sample.[7] | Requires a suitable chromophore; interpretation can be complex without reliable theoretical calculations.[14][15] |
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the most powerful and definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously assigning its absolute configuration.[4][16] The technique relies on analyzing the diffraction patterns produced when X-rays are passed through a single, high-quality crystal of the compound.[2]
Experimental Protocol
-
Crystallization: The primary and often most challenging step is to grow a single crystal of the synthesized cyanohydrin suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined. For absolute configuration, anomalous dispersion effects, particularly if a heavier atom (e.g., Cl, Br) is present, are used to definitively establish the correct enantiomer.[5]
Method 2: NMR Spectroscopy using Mosher's Esters
For non-crystalline cyanohydrins, Mosher's method is a powerful and widely used NMR-based technique.[17][18] The core principle involves converting the enantiomeric cyanohydrin into a pair of diastereomers by reacting it with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[8][19] Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts.[20] The differences in these shifts (Δδ) can be systematically analyzed to deduce the absolute configuration of the original alcohol center.[21]
Experimental Protocol
-
Preparation of Diastereomeric Esters:
-
Divide the cyanohydrin sample (~5 mg) into two separate reaction vials.
-
To one vial, add (R)-MTPA chloride (or (R)-MTPA with a coupling agent like EDC) and a catalytic amount of DMAP in a dry solvent (e.g., CH₂Cl₂).[22]
-
To the second vial, perform the same reaction using (S)-MTPA chloride.
-
Allow the reactions to proceed to completion (typically 1-2 hours at room temperature), then work up to isolate the crude diastereomeric Mosher esters.[8][22] Purification is often not necessary if the reaction is clean.
-
-
NMR Data Acquisition:
-
Dissolve each crude ester product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. 2D spectra (e.g., COSY) may be necessary to assign all relevant protons unambiguously.[20]
-
-
Data Analysis:
-
Identify and assign the chemical shifts (δ) for protons on both sides of the newly formed ester linkage.
-
Calculate the chemical shift difference for each corresponding proton: Δδ = δS - δR .
-
A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other, when mapped onto a conformational model of the Mosher ester, reveals the absolute configuration.[21]
-
References
- 1. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. purechemistry.org [purechemistry.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 14. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. rsc.org [rsc.org]
A Comparative Guide to Immobilized vs. Free Enzymes for (R)-2-hydroxy-3-methylbutanenitrile Production
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral cyanohydrins is a critical step in the production of many active pharmaceutical ingredients. (R)-2-hydroxy-3-methylbutanenitrile, a valuable chiral building block, is synthesized via the hydrocyanation of 3-methylbutanal. This reaction is efficiently catalyzed by (R)-hydroxynitrile lyases ((R)-HNLs). The choice between using the enzyme in its free, soluble form or as an immobilized biocatalyst has significant implications for process efficiency, cost-effectiveness, and scalability. This guide provides an objective comparison of the performance of immobilized versus free (R)-HNLs for the production of this compound, supported by representative experimental data.
Performance Comparison: Immobilized vs. Free (R)-HNL
The use of immobilized enzymes typically offers significant advantages over their free counterparts, including enhanced stability, simplified product separation, and the potential for continuous processing and enzyme reuse. These benefits often outweigh the initial costs associated with the immobilization process.
Table 1: Performance Metrics of Free vs. Immobilized (R)-HNL in the Synthesis of this compound
| Parameter | Free (R)-HNL | Immobilized (R)-HNL (Celite) | Key Advantages of Immobilization |
| Enantiomeric Excess (ee) | >98% | >98% | Maintains high stereoselectivity. |
| Product Yield | ~85% | >95% | Improved yield due to better stability and reaction control. |
| Reaction Time | 4-6 hours | 2-4 hours | Faster reaction rates can be achieved with high enzyme loading. |
| Optimal pH | 4.0 - 5.5 | 4.5 - 6.0 | Broader operational pH range due to protective effects of the support. |
| Thermal Stability | Moderate | High | Significantly more stable at higher temperatures.[1][2] |
| Reusability | Not reusable | Up to 10 cycles with >80% activity | Drastic reduction in enzyme cost per batch.[3] |
| Product Separation | Requires enzyme denaturation/removal | Simple filtration | Simplified downstream processing.[4] |
| Operational Stability | Low | High | Suitable for continuous flow processes.[5] |
Experimental Protocols
Detailed methodologies for the enzymatic synthesis of this compound using both free and immobilized (R)-HNL are provided below. The immobilization protocol is based on the widely used and effective method of adsorption onto Celite.
Protocol 1: Synthesis of this compound using Free (R)-HNL
-
Enzyme Solution Preparation: A solution of (R)-hydroxynitrile lyase (e.g., from Prunus amygdalus) is prepared in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5).
-
Reaction Setup: The reaction is typically performed in a biphasic system to suppress the non-enzymatic, racemic background reaction.
-
In a temperature-controlled reactor, add methyl tert-butyl ether (MTBE) as the organic phase.
-
Add the aqueous enzyme solution to the MTBE.
-
Introduce 3-methylbutanal (isobutyraldehyde) to the organic phase.
-
-
Initiation of Reaction: Start the reaction by the controlled addition of a solution of hydrogen cyanide (HCN) in MTBE. Caution: HCN is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples from the organic phase and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess.
-
Work-up:
-
Once the reaction is complete, the phases are separated.
-
The aqueous phase containing the enzyme is discarded.
-
The organic phase is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Protocol 2: Immobilization of (R)-HNL on Celite
-
Support Preparation: Celite R-633 is washed with a buffer solution (e.g., 0.1 M citrate buffer, pH 4.5) and dried.
-
Immobilization:
-
A solution of (R)-HNL in the same buffer is prepared.
-
The prepared Celite is added to the enzyme solution.
-
The mixture is gently agitated at a low temperature (e.g., 4 °C) for a specified period (e.g., 12-24 hours) to allow for enzyme adsorption.
-
-
Washing: The immobilized enzyme preparation is washed extensively with the buffer solution to remove any unbound enzyme.
-
Drying: The immobilized enzyme is dried under vacuum to a constant weight.
Protocol 3: Synthesis of this compound using Immobilized (R)-HNL
-
Reaction Setup:
-
In a temperature-controlled reactor, add MTBE saturated with an appropriate buffer (e.g., 0.1 M citrate buffer, pH 5.0).
-
Add the immobilized (R)-HNL on Celite to the solvent.
-
Add 3-methylbutanal to the mixture.
-
-
Initiation and Monitoring: The reaction is initiated and monitored as described in Protocol 1.
-
Work-up and Enzyme Recovery:
-
Upon completion, the immobilized enzyme is recovered by simple filtration.
-
The recovered biocatalyst is washed with fresh solvent and can be stored for reuse.
-
The filtrate (organic phase) is processed as described in Protocol 1 to isolate the product.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis process and the key advantages of enzyme immobilization.
Caption: Comparative workflow for this compound synthesis.
Caption: Key advantages of enzyme immobilization.
Conclusion
For the production of this compound, the immobilization of (R)-hydroxynitrile lyase presents a robust and economically favorable alternative to the use of the free enzyme. The primary benefits of immobilization, including enhanced stability, straightforward catalyst recovery and reuse, and simplified product purification, collectively contribute to a more sustainable and scalable manufacturing process.[4][5] While the initial development of an immobilization protocol requires investment, the long-term operational cost savings and process improvements make it a highly attractive strategy for industrial applications in the pharmaceutical and fine chemical sectors.
References
Benchmarking Synthesis Efficiency: A Comparative Guide to Aspirin Synthesis
For researchers, scientists, and professionals in drug development, optimizing synthesis efficiency is a critical objective. This guide provides a comprehensive comparison of a hypothetical high-efficiency aspirin synthesis kit, "SynthFast-200," against established literature values for traditional laboratory and industrial synthesis of acetylsalicylic acid (aspirin). The data presented is supported by detailed experimental protocols and visual workflows to ensure clarity and reproducibility.
Data Presentation: Synthesis Yield Comparison
The following table summarizes the percentage yield of aspirin from our hypothetical product, SynthFast-200, in comparison to a range of yields reported in published literature for both academic laboratory settings and industrial manufacturing.
| Synthesis Method/Source | Average Percentage Yield (%) | Notes |
| SynthFast-200 (Hypothetical) | 92.5% | Optimized reagent concentrations and catalyst system. |
| Academic Laboratory Synthesis[1][2][3][4][5] | 40% - 80% | Yields can vary significantly based on scale, purity of reagents, and specific procedure.[3] |
| Green Chemistry Approach (Lab)[6] | ~79.4% | Utilizes phosphoric acid as a less hazardous catalyst.[6] |
| Traditional Approach (Lab)[6] | ~79.8% | Commonly uses sulfuric or phosphoric acid as a catalyst.[6] |
| Industrial Synthesis[7] | >90% | Large-scale, continuous process with specialized equipment.[7] |
Experimental Protocols
The following is a detailed methodology for a typical laboratory synthesis of aspirin, which serves as a basis for comparison against the SynthFast-200 protocol.
Objective: To synthesize acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
85% Phosphoric acid or Concentrated Sulfuric acid (5 drops) - Catalyst
-
Distilled water
-
Ethanol
-
125 mL Erlenmeyer flask
-
Graduated cylinders (10 mL)
-
Water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Watch glass
Procedure:
-
Reaction Setup: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask. In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of 85% phosphoric acid.[8]
-
Heating: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15-20 minutes.[1]
-
Hydrolysis and Crystallization: After heating, remove the flask from the water bath. Cautiously add 20 mL of cold distilled water to the mixture to hydrolyze the excess acetic anhydride.[1] To induce crystallization, you can scratch the inside of the flask with a glass rod. Cool the mixture in an ice bath to maximize the formation of aspirin crystals.[4]
-
Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials or soluble impurities.
-
Drying: Carefully transfer the collected crystals to a pre-weighed watch glass and let them dry completely.
-
Yield Calculation: Weigh the dried aspirin crystals. Calculate the theoretical yield based on the initial amount of salicylic acid and then determine the percentage yield of the synthesis.
Visualizing the Workflow and Pathway
Experimental Workflow for Aspirin Synthesis
The following diagram illustrates the key steps involved in the laboratory synthesis of aspirin.
Aspirin's Mechanism of Action: COX Enzyme Inhibition
Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is crucial for understanding its therapeutic action.
References
- 1. ijsea.com [ijsea.com]
- 2. researchgate.net [researchgate.net]
- 3. understandingstandards.org.uk [understandingstandards.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 6. abcr-mefmo.org [abcr-mefmo.org]
- 7. ukessays.com [ukessays.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Economic Analysis of Synthetic Pathways to (R)-2-hydroxy-3-methylbutanenitrile
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. This guide provides a detailed economic and technical comparison of two primary synthetic pathways to (R)-2-hydroxy-3-methylbutanenitrile, a valuable chiral building block: a biocatalytic route employing an (R)-selective hydroxynitrile lyase (HNL) and a chemo-catalytic route using a chiral titanium-salen complex.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule can profoundly impact its pharmacological activity. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The choice of synthetic route can significantly influence not only the optical purity and yield of the final product but also the overall process economics and environmental impact. This comparison guide aims to provide a clear, data-driven analysis to aid in the selection of the most appropriate synthetic strategy.
Comparative Analysis of Synthetic Pathways
The economic and technical performance of the biocatalytic and chemo-catalytic pathways are summarized below. The data presented is compiled from published experimental results and industry-standard cost estimations.
| Parameter | Biocatalytic Synthesis | Chemo-catalytic Synthesis |
| Catalyst | (R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus) | Chiral Titanium-salen Complex |
| Starting Materials | Isobutyraldehyde, Hydrogen Cyanide (or a cyanide salt) | Isobutyraldehyde, Trimethylsilyl cyanide (TMSCN) |
| Solvent | Biphasic system (e.g., buffer/organic solvent) or neat | Organic solvent (e.g., Dichloromethane) |
| Reaction Temperature | Ambient temperature (e.g., 20-30 °C) | Low temperature (e.g., -78 °C to 0 °C) |
| Reaction Time | 1 - 24 hours | 12 - 48 hours |
| Product Yield | Typically >90% | 80-95% |
| Enantiomeric Excess (ee) | >98% | 90-97% |
| Catalyst Loading | Low (typically whole cells or crude enzyme) | 1-10 mol% |
| Catalyst Cost | Potentially lower, especially if using whole-cell biocatalysts | High, due to complex ligand synthesis and precious metals |
| Raw Material Cost | Lower (HCN is cheaper than TMSCN) | Higher (TMSCN is a more expensive cyanide source) |
| Solvent Usage & Waste | Generally lower and uses greener solvents (water) | Higher, often uses chlorinated solvents |
| Downstream Processing | Product extraction from biphasic system, potential enzyme removal | Chromatographic purification often required to remove catalyst |
| Process Safety | Use of HCN requires stringent safety measures | TMSCN is also toxic and requires careful handling |
| Scalability | Generally good, amenable to continuous flow processes | Can be challenging due to low temperatures and catalyst cost |
Logical Workflow for Pathway Selection
The decision-making process for selecting the optimal synthetic pathway involves a multi-faceted evaluation of economic, technical, and safety considerations. The following diagram illustrates the logical flow for this process.
Caption: Logical workflow for selecting the optimal synthetic pathway.
Experimental Protocols
Biocatalytic Synthesis using (R)-selective Hydroxynitrile Lyase
This protocol is a representative example of a biocatalytic approach. Specific conditions may vary depending on the enzyme source and purity.
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus, can be used as a crude lysate, immobilized enzyme, or purified enzyme)
-
Isobutyraldehyde
-
Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN)
-
Citrate buffer (0.1 M, pH 4.5)
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A two-phase system is prepared in a temperature-controlled reactor. The aqueous phase consists of the citrate buffer containing the hydroxynitrile lyase. The organic phase is MTBE containing isobutyraldehyde.
-
The mixture is stirred vigorously to ensure good mixing between the two phases.
-
A solution of potassium cyanide in water (or liquid HCN) is added dropwise to the reaction mixture over a period of 1-2 hours, while maintaining the temperature at 25 °C. The pH of the aqueous phase is monitored and maintained at 4.5 by the addition of a suitable acid if necessary.
-
The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the conversion of isobutyraldehyde and the formation of this compound.
-
Upon completion of the reaction (typically >95% conversion), the phases are separated.
-
The organic phase is collected, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Chemo-catalytic Synthesis using a Chiral Titanium-salen Complex
This protocol is a representative example of a chemo-catalytic approach. The specific salen ligand and reaction conditions can be optimized for best results.
Materials:
-
Chiral (salen)Ti(OiPr)₂ complex (typically prepared in situ or pre-formed)
-
Isobutyraldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral (salen)Ti(OiPr)₂ catalyst (5 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous dichloromethane is added, and the solution is cooled to -40 °C.
-
Isobutyraldehyde is added, and the mixture is stirred for 15 minutes.
-
Trimethylsilyl cyanide (TMSCN) is added dropwise over 30 minutes.
-
The reaction is stirred at -40 °C and monitored by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete (typically after 24-48 hours), it is quenched by the addition of a 1 M HCl solution.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Conclusion
The economic and technical analysis reveals a clear trade-off between the biocatalytic and chemo-catalytic routes to this compound.
-
The biocatalytic approach offers significant advantages in terms of milder reaction conditions, higher enantioselectivity, lower raw material costs, and a better environmental profile due to the use of aqueous systems.[1] The main challenges lie in the initial development and optimization of the biocatalyst, although a growing number of commercially available enzymes are mitigating this issue.[2]
-
The chemo-catalytic approach , while capable of providing good yields and enantioselectivities, is often hampered by the high cost and complexity of the chiral catalyst, the need for cryogenic temperatures, and the use of hazardous reagents and solvents.[3] Purification of the product to remove the metal catalyst can also add significant cost and complexity to the downstream processing.[4]
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential and capabilities of hydroxynitrile lyases as biocatalysts in the chemical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Cyanohydrin Isomers: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of cyanohydrin isomers is a critical analytical challenge in synthetic chemistry and drug development. As chiral building blocks, the stereochemistry of cyanohydrins directly impacts the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of key spectroscopic techniques for differentiating cyanohydrin enantiomers and diastereomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is the most powerful and widely used technique for differentiating both enantiomers and diastereomers of cyanohydrins. By creating a diastereomeric environment, either through derivatization or the use of chiral solvating agents, the chemically equivalent nuclei in enantiomers become non-equivalent, leading to distinct signals in the NMR spectrum.
Differentiation of Enantiomers using Chiral Solvating Agents (CSAs)
A common and non-destructive method involves the use of a chiral solvating agent (CSA) to form transient diastereomeric complexes with the cyanohydrin enantiomers. This interaction induces small but measurable differences in the chemical shifts (Δδ) of specific protons, allowing for their differentiation and the determination of enantiomeric excess (% ee).
Experimental Protocol: ¹H NMR Analysis with (S)-Mandelic Acid as a Chiral Solvating Agent [1]
-
Sample Preparation: In an NMR tube, dissolve the racemic or enantioenriched cyanohydrin (e.g., mandelonitrile) in deuterated chloroform (CDCl₃) to a concentration of approximately 10-20 mM.
-
Addition of CSA: Add one molar equivalent of (S)-mandelic acid and one molar equivalent of a suitable amine base (e.g., 4-dimethylaminopyridine, DMAP) to the NMR tube. The base facilitates the formation of the chiral salt of mandelic acid, which acts as the effective CSA.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to a specific proton of the two enantiomers (e.g., the α-proton of the cyanohydrin). The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Quantitative Data: ¹H NMR Chemical Shift Differences (ΔΔδ) for Cyanohydrin Enantiomers with (S)-Mandelic Acid/DMAP
| Cyanohydrin | Proton Analyzed | Chemical Shift (δ) of R-enantiomer (ppm) | Chemical Shift (δ) of S-enantiomer (ppm) | ΔΔδ (ppm) |
| Mandelonitrile | α-H | 5.52 | 5.48 | 0.04 |
| 4-Methoxy-mandelonitrile | α-H | 5.49 | 5.45 | 0.04 |
| Acetone Cyanohydrin | - | (Signals not resolved) | (Signals not resolved) | ~0 |
Data adapted from publicly available research. Actual chemical shifts may vary based on experimental conditions.
Differentiation of Diastereomers
Diastereomers, by definition, have different physical and chemical properties and are therefore distinguishable by NMR without the need for chiral auxiliaries. The different spatial arrangement of atoms leads to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants.
Experimental Protocol: ¹H and ¹³C NMR Analysis of Cyanohydrin Diastereomers
-
Sample Preparation: Dissolve the mixture of cyanohydrin diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts and coupling constants of the signals for the two diastereomers. Integration of the signals allows for the determination of the diastereomeric ratio (d.r.).
Quantitative Data: ¹³C NMR Chemical Shifts for Cyanohydrin Diastereomers
Specific quantitative data for cyanohydrin diastereomers is highly dependent on the specific molecular structure. However, differences in the chemical shifts of the carbon atoms, particularly those at or near the stereocenters, are expected to be in the range of 0.1 - 1.0 ppm or even larger.
Workflow for NMR-based Differentiation of Cyanohydrin Enantiomers
Caption: Workflow for the differentiation and quantification of cyanohydrin enantiomers using ¹H NMR spectroscopy with a chiral solvating agent.
Infrared (IR) Spectroscopy: A Tool for Diastereomer Distinction
While enantiomers have identical IR spectra, diastereomers can exhibit differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from the distinct bond angles and steric interactions in each diastereomer, which affect the vibrational modes of the molecule.
Experimental Protocol: FT-IR Analysis of Cyanohydrin Diastereomers
-
Sample Preparation: Prepare a thin film of the purified diastereomer on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet containing a small amount of the sample.
-
Data Acquisition: Record the FT-IR spectrum.
-
Data Analysis: Compare the spectra of the two diastereomers, paying close attention to the fingerprint region for differences in peak positions and intensities.
Illustrative Data: Comparison of IR Spectra for Diastereomers (Ephedrine vs. Pseudoephedrine)
| Compound | Key IR Absorptions (cm⁻¹) |
| Ephedrine | 3370 (O-H), 2960 (C-H), 1050 (C-O) |
| Pseudoephedrine | 3350 (O-H), 2960 (C-H), 1040 (C-O) |
Note: This data is for illustrative purposes to demonstrate the principle of using IR to differentiate diastereomers. Specific peak positions for cyanohydrin diastereomers will vary.
Mass Spectrometry (MS): Probing Stereochemical Differences through Fragmentation
Mass spectrometry can differentiate stereoisomers, including diastereomers and sometimes even enantiomers (with chiral modifiers), by analyzing differences in their fragmentation patterns. The stability of the fragment ions can be influenced by the stereochemistry of the precursor molecule, leading to variations in the relative abundances of certain fragments in the mass spectrum.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS) of Cyanohydrin Diastereomers
-
Sample Introduction: Introduce the purified diastereomer into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization and Fragmentation: Ionize the sample using electron ionization (EI) and allow the resulting molecular ions to fragment.
-
Data Acquisition: Record the mass spectrum.
-
Data Analysis: Compare the mass spectra of the two diastereomers, looking for significant differences in the relative intensities of the fragment ions.
Expected Differences in Fragmentation:
For cyanohydrin diastereomers, differences in fragmentation may arise from stereochemically controlled elimination or rearrangement reactions. For example, the relative ease of a McLafferty rearrangement or the loss of a small neutral molecule (e.g., H₂O or HCN) could differ between diastereomers due to the proximity of the involved atoms in their respective three-dimensional structures. However, specific, reproducible quantitative data for cyanohydrin isomers is not widely reported and is highly dependent on the specific molecular structure and instrumentation.
Chiroptical Spectroscopy: Determining Absolute Configuration
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are uniquely suited for determining the absolute configuration of chiral molecules, including cyanohydrins. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers give mirror-image VCD spectra, allowing for their unambiguous differentiation and the determination of absolute stereochemistry when compared to theoretical calculations.
Experimental Protocol: VCD Spectroscopy for Absolute Configuration Determination
-
Sample Preparation: Dissolve the enantiomerically pure cyanohydrin in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio (typically in the range of 0.01 to 0.1 M).
-
Data Acquisition: Record the VCD and IR spectra of the sample.
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration of the enantiomer. The spectrum of the other enantiomer will be the mirror image.
Logical Relationship for VCD-based Absolute Configuration Determination
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
